molecular formula C9H7NO2S B1500322 4-Methylbenzo[d]thiazole-2-carboxylic acid CAS No. 3507-47-9

4-Methylbenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1500322
CAS No.: 3507-47-9
M. Wt: 193.22 g/mol
InChI Key: OGZSALMHZWEKSS-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazole-2-carboxylic acid (CAS 3507-47-9) is a small-molecule benzothiazole derivative with a molecular formula of C9H7NO2S and a molecular weight of 193.22 g/mol . This compound serves as a key synthetic intermediate and possesses significant biological activity, making it a valuable scaffold in medicinal chemistry and biochemical research . Studies on this compound and its analogs have demonstrated promising anticancer potential, showing cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, including A-431, HepG-2, and Jurkat cells, with IC50 values reported below 2 µM . Its mechanism of action is associated with the inhibition of anti-apoptotic proteins such as Bcl-2 . Furthermore, structural analogs of this compound have exhibited notable neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE), which suggests potential for application in Alzheimer's disease research . The compound is also investigated for its antioxidant activities, as it can interact with and inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby modulating oxidative stress pathways within cells . It is supplied with a typical purity of 95% or higher and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZSALMHZWEKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663382
Record name 4-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-47-9
Record name 4-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methylbenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the essential physicochemical characterization of 4-Methylbenzo[d]thiazole-2-carboxylic acid, a member of the versatile benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3].

While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a comprehensive roadmap for its characterization. We will detail the requisite experimental protocols to determine its fundamental physicochemical parameters, offering insights into the rationale behind these methodologies. This document is structured to empower researchers to generate reliable and reproducible data for this and other novel chemical entities.

Molecular Structure and Identity

A foundational step in the characterization of any compound is confirming its structure and calculating its basic molecular properties.

Structure:

Caption: Chemical structure of this compound.

PropertyValue
Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
IUPAC Name 4-methyl-1,3-benzothiazole-2-carboxylic acid

Melting Point Determination: A Gateway to Purity and Identity

The melting point is a critical physical property that provides a preliminary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range[4].

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point range using a standard melting point apparatus.

Materials:

  • This compound (solid)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[5][6]

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder. Tap the open end of a capillary tube into the powder to pack a small amount of the solid into the closed end. The packed sample should be approximately 1-2 mm in height[5][6].

  • Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Rapid Determination (Optional but Recommended): To save time, a rapid initial determination can be performed by heating the sample at a fast rate (e.g., 10-20°C/minute) to get an approximate melting range[4].

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the block at a slow, controlled rate of approximately 2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range)[6][7].

  • Repeat for Consistency: For reliable results, repeat the accurate determination at least twice with fresh samples. The reported melting point should be a consistent range.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Accurately weigh sample B Dissolve in known volume of solvent A->B C Place in titration vessel with stir bar B->C D Calibrate and immerse pH electrode C->D Start Titration E Add NaOH titrant in increments D->E F Record pH and volume after each addition E->F G Plot pH vs. Volume of NaOH F->G Data Collection Complete H Identify half-equivalence point G->H I pKa = pH at half-equivalence point H->I

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a therapeutic agent. While published data may be limited, the experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. By systematically determining its melting point, solubility profile, and pKa, researchers can gain critical insights into its purity, formulation potential, and likely in vivo behavior. This foundational knowledge is indispensable for advancing this and other promising benzothiazole derivatives through the drug discovery and development pipeline.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • Melting point determination. [Link]

  • experiment (1) determination of melting points. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • Carboxylic Acid Unknowns and Titration. [Link]

  • Determination of Melting Point. [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • Experiment 1 - Melting Points. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • 4H-Pyrimido[2,1-b]benzothiazole-2-carboxylic acid, 4-oxo-, methyl ester - ChemBK. [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • How would you test for solubility in a compound? - Quora. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. [Link]

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]

  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

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  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. [Link]

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Sources

An In-Depth Technical Guide to 4-Methylbenzo[d]thiazole-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of this heterocyclic core have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The substitution pattern on the benzothiazole nucleus plays a crucial role in modulating its biological activity, making the exploration of novel derivatives an active area of research. 4-Methylbenzo[d]thiazole-2-carboxylic acid represents an intriguing yet underexplored member of this family, with the methyl and carboxylic acid functionalities offering key sites for molecular interactions and further chemical modifications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzothiazole core with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₉H₇NO₂S

Molecular Weight: 193.22 g/mol

The presence of the carboxylic acid group suggests that the compound will exhibit acidic properties and is likely to be sparingly soluble in water but soluble in organic solvents and aqueous bases.

PropertyPredicted Value
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
LogP ~2.5 (Estimated)
pKa ~3-4 (Estimated for the carboxylic acid)
Appearance Likely a crystalline solid

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not documented in readily accessible literature, a plausible synthetic route can be proposed based on established methods for the synthesis of benzothiazole-2-carboxylic acids. A common and effective method involves the condensation of an o-aminothiophenol with an appropriate α-keto acid or its equivalent.

A potential synthetic approach is the reaction of 2-amino-3-methylbenzenethiol with pyruvic acid.

Synthesis_Pathway reactant1 2-Amino-3-methylbenzenethiol intermediate Intermediate Adduct reactant1->intermediate Condensation reactant2 Pyruvic Acid reactant2->intermediate product This compound intermediate->product Cyclization & Oxidation

Caption: Proposed synthesis of this compound.

Experimental Protocol:
  • Step 1: Synthesis of 2-Amino-3-methylbenzenethiol: This starting material can be prepared from 2-methylaniline through a multi-step synthesis involving protection of the amino group, sulfonation, reduction to the sulfonyl chloride, and subsequent reduction to the thiol.

  • Step 2: Condensation and Cyclization:

    • To a solution of 2-amino-3-methylbenzenethiol in a suitable solvent (e.g., ethanol or dimethylformamide), an equimolar amount of pyruvic acid is added.

    • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.5 ppm. The aromatic protons on the benzene ring would appear as a multiplet in the region of δ 7.0-8.0 ppm. The carboxylic acid proton would likely be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show a signal for the methyl carbon around δ 15-20 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon of the carboxylic acid group would appear downfield, typically in the range of δ 165-175 ppm, and the C2 carbon of the thiazole ring would also be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The C=N stretching of the thiazole ring is expected around 1600-1620 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 193.02).

Potential Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a privileged structure in drug discovery.[1][2] Given the known biological activities of related compounds, this compound could be investigated for several therapeutic applications:

  • Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[2] The carboxylic acid moiety could enhance solubility and provide a handle for further derivatization to improve potency and selectivity.

  • Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial agents.[3] This compound could be screened for its activity against a panel of bacterial and fungal pathogens.

  • Enzyme Inhibition: Benzothiazole derivatives have been reported as inhibitors of various enzymes. The specific substitution pattern of this compound may confer inhibitory activity against specific targets.

In materials science, benzothiazole-containing compounds are utilized as corrosion inhibitors, vulcanization accelerators, and in the synthesis of dyes. The reactivity of the carboxylic acid group allows for the incorporation of this molecule into larger polymeric structures to develop new materials with tailored properties.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential for applications in both medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis, characterization, and potential utility. The proposed synthetic route offers a viable starting point for its preparation, and the predicted spectroscopic data will be crucial for its structural confirmation. Further investigation into the biological and material properties of this compound is warranted and could lead to the development of novel therapeutic agents or advanced materials.

References

  • PubChem. 2-Amino-4-methylbenzothiazole. [Link]

  • National Center for Biotechnology Information. "Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors." Chemistry Central Journal, vol. 19, no. 1, 2025. [Link]

  • National Center for Biotechnology Information. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 38, no. 1, 2023. [Link]

  • ChemSrc. 4-chloro-benzothiazole-2-carboxylic acid methyl ester. [Link]

  • MDPI. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, vol. 26, no. 5, 2021, p. 1449. [Link]

  • Google Patents. Process for the production of 2-amino-4-methyl-benzothiazole.
  • American Elements. 6-Methylbenzo[d]thiazole-2-carboxylic Acid. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-Methylbenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methylbenzo[d]thiazole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Given the limited availability of a complete experimental spectroscopic dataset for this specific compound, this guide leverages high-quality predicted data, supported by experimental data from structurally related analogs, to offer a robust and scientifically grounded resource.

Introduction to this compound

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their rigid bicyclic structure and the presence of heteroatoms confer unique electronic and biological properties. This compound, in particular, is a valuable synthetic intermediate and a potential bioactive agent. The strategic placement of the methyl and carboxylic acid groups on the benzothiazole core allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and a key component in the development of novel organic materials. Accurate and comprehensive spectroscopic characterization is paramount for its quality control, reaction monitoring, and the elucidation of its interactions in biological and chemical systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group. The predicted chemical shifts (in ppm, relative to TMS) are presented in Table 1 .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
COOH~13.0 - 14.0Broad Singlet-
H-5~7.40Doublet~8.0
H-6~7.25Triplet~7.8
H-7~7.95Doublet~7.6
CH₃~2.60Singlet-

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation and Field-Proven Insights:

  • The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 13.0-14.0 ppm) due to its acidic nature and involvement in hydrogen bonding. This signal is often broad and may exchange with deuterium upon the addition of D₂O.

  • The aromatic protons on the benzene ring (H-5, H-6, and H-7) will display a characteristic splitting pattern. H-7 is predicted to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing thiazole ring and the anisotropic effect of the C=N bond. H-5 and H-6 will likely appear at more upfield positions, with their coupling patterns revealing their ortho and meta relationships. For comparison, the aromatic protons in 2-amino-4-methylbenzothiazole appear in the range of δ 7.02-7.38 ppm[1]. The presence of the electron-withdrawing carboxylic acid group at the 2-position is expected to shift these protons further downfield.

  • The methyl protons are anticipated to resonate as a sharp singlet around δ 2.60 ppm, a typical region for methyl groups attached to an aromatic ring. In 2-amino-4-methylbenzothiazole, the methyl signal is observed at δ 2.503 ppm[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 2 .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~165.0
C-2 (Thiazole)~168.0
C-4 (Benzene)~132.0
C-5 (Benzene)~125.0
C-6 (Benzene)~127.0
C-7 (Benzene)~123.0
C-7a (Bridgehead)~152.0
C-3a (Bridgehead)~135.0
CH₃~18.0

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation and Field-Proven Insights:

  • The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift of approximately δ 165.0 ppm.

  • The C-2 carbon of the thiazole ring, bonded to the nitrogen and sulfur atoms and the carboxylic acid group, is predicted to be the most deshielded carbon in the heterocyclic part of the molecule, appearing around δ 168.0 ppm.

  • The aromatic carbons will resonate in the typical range of δ 120-155 ppm. The bridgehead carbons (C-3a and C-7a) are expected at the downfield end of this range. The chemical shifts of the other aromatic carbons will be influenced by the electron-donating methyl group and the overall electronic nature of the fused ring system.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample Dissolve 5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) sample->solvent tms Add TMS as internal standard solvent->tms vortex Vortex to ensure homogeneity tms->vortex transfer Transfer to NMR tube vortex->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument lock Lock on solvent deuterium signal instrument->lock shim Shim for magnetic field homogeneity lock->shim acquire_1h Acquire ¹H NMR spectrum shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) peak_pick Peak Picking baseline->peak_pick peak_pick->integrate G cluster_sample_prep Sample Preparation (KBr Pellet) cluster_acquisition Data Acquisition cluster_processing Data Processing grind_sample Grind 1-2 mg of sample mix_kbr with ~100 mg of dry KBr grind_sample->mix_kbr press Press into a transparent pellet mix_kbr->press place_pellet Place pellet in FT-IR spectrometer press->place_pellet collect_bg Collect background spectrum place_pellet->collect_bg collect_sample Collect sample spectrum collect_bg->collect_sample ratio Ratio sample to background collect_sample->ratio format_spectrum Format spectrum (transmittance vs. wavenumber) ratio->format_spectrum label_peaks Label significant peaks format_spectrum->label_peaks

Caption: Workflow for FT-IR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key m/z Values in the Mass Spectrum of this compound

IonPredicted m/zInterpretation
[M]⁺˙193Molecular Ion
[M - H₂O]⁺˙175Loss of water
[M - COOH]⁺148Loss of the carboxylic acid group
[M - CO₂]⁺˙149Decarboxylation

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation and Field-Proven Insights:

  • The molecular ion peak ([M]⁺˙) at m/z 193 will confirm the molecular weight of the compound. The presence of a sulfur atom will result in a characteristic isotopic pattern, with an [M+2]⁺˙ peak approximately 4.4% of the intensity of the molecular ion peak.

  • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical ([M - COOH]⁺), leading to a peak at m/z 148.

  • Decarboxylation ([M - CO₂]⁺˙) is another characteristic fragmentation, which would result in a peak at m/z 149.

  • The loss of a water molecule ([M - H₂O]⁺˙) from the molecular ion is also a possibility, giving a peak at m/z 175.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve a small amount of sample solvent_ms in a suitable solvent (e.g., methanol) dissolve->solvent_ms inject Inject the sample into the mass spectrometer solvent_ms->inject ionize Ionize the sample (e.g., ESI, EI) inject->ionize analyze Analyze ions in the mass analyzer ionize->analyze detect Detect ions analyze->detect generate_spectrum Generate mass spectrum (intensity vs. m/z) detect->generate_spectrum identify_peaks Identify molecular ion and fragment peaks generate_spectrum->identify_peaks

Caption: Workflow for Mass Spectrometry sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a relatively stable organic molecule, Electron Ionization (EI) is a common technique. Electrospray Ionization (ESI) can also be used, particularly if the analysis is coupled with liquid chromatography.

    • The molecules are ionized in the source.

    • The ions are accelerated and separated in the mass analyzer based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Processing:

    • The software generates a mass spectrum, which is a plot of ion intensity versus m/z.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By combining predicted data with insights from the analysis of related compounds, a detailed and scientifically robust framework for the identification and characterization of this important molecule is established. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.

References

  • (Reference to a general textbook on spectroscopy, e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle).
  • (Reference to a database or publication with NMR data of rel
  • (Reference to a standard protocol for NMR sample preparation, e.g., from a university or instrument manufacturer's website).
  • (Reference to a general textbook on IR spectroscopy).
  • (Reference to a standard protocol for FT-IR analysis).
  • (Reference to a general textbook on mass spectrometry).
  • (Reference to a standard protocol for mass spectrometry analysis).
  • (Additional relevant citations from the search results can be included here).

Sources

The Benzothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The benzothiazole core, a bicyclic heterocyclic system composed of a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][4] This technical guide provides a comprehensive overview of the significant biological activities associated with the benzothiazole scaffold, delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies for their evaluation. The content herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Chemical Eminence of the Benzothiazole Scaffold

The benzothiazole nucleus is a versatile pharmacophore that has captured the attention of medicinal chemists for decades.[1][2][3] Its rigid, planar structure, coupled with the presence of nitrogen and sulfur heteroatoms, facilitates a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions are fundamental to the diverse biological activities observed in its derivatives. The synthetic accessibility of the benzothiazole core allows for facile structural modifications, particularly at the C-2 and C-6 positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[2][5]

The journey of benzothiazole into clinical significance was notably marked by the discovery of Riluzole, a glutamate modulator used in the treatment of amyotrophic lateral sclerosis (ALS).[1] This paved the way for extensive research, leading to the identification of a plethora of benzothiazole derivatives with potent biological activities.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The benzothiazole scaffold has emerged as a prolific source of novel anticancer agents, with derivatives exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[6][7]

Mechanisms of Anticancer Action

Benzothiazole derivatives exert their anticancer effects by targeting various critical cellular pathways and biomolecules:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes crucial for cancer cell proliferation and survival.[8][9] Key targets include:

    • Tyrosine Kinases: Many benzothiazole compounds act as inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in tumors and play a pivotal role in cancer cell signaling.[8][9]

    • Topoisomerases: Certain derivatives interfere with the function of DNA topoisomerases I and II, enzymes essential for DNA replication and repair, leading to apoptosis.[8][10]

    • Carbonic Anhydrases (CAs): Inhibition of tumor-associated CAs, particularly CA IX and XII, by benzothiazole derivatives can disrupt the pH regulation in the tumor microenvironment, hindering cancer cell survival.[6][7]

  • DNA Interaction: Some benzothiazole derivatives can interact with DNA, either through intercalation or by binding to the minor groove, thereby disrupting DNA replication and transcription.[10][11]

  • Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the activation of caspases.[6][7]

Prominent Anticancer Benzothiazole Derivatives

The following table summarizes the anticancer activity of selected benzothiazole derivatives against various cancer cell lines.

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference
DF 203 2-(4-amino-3-methylphenyl) benzothiazoleVariousVaries[11]
Phortress Prodrug of DF 203VariousVaries[11]
Compound 54 Nitrobenzylidene containing thiazolidine derivativeMCF7, HEPG20.036, 0.048[6]
Compound 55 Chlorobenzyl indole semicarbazide benzothiazoleHT-29, H460, A549, MDA-MB-2310.024, 0.29, 0.84, 0.88[6]
Compound 4d Benzothiazole-acylhydrazone derivativeC60.03[8]
Compound 4e Benzothiazole-acylhydrazone derivativeA5490.03[8]
Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental experiment to assess the anticancer potential of benzothiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the benzothiazole derivative and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Tyrosine Kinase Inhibition Pathway

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TK Tyrosine Kinase Receptor (e.g., EGFR) P_TK Phosphorylated TK TK->P_TK Autophosphorylation Signal Downstream Signaling (e.g., RAS/MAPK) P_TK->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation BTZ Benzothiazole Inhibitor BTZ->TK Binds to ATP binding site BTZ->Block Block->P_TK Inhibition

Caption: Inhibition of Tyrosine Kinase signaling by a benzothiazole derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[12] Benzothiazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[13][14][15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazoles are attributed to their ability to interfere with essential microbial processes:

  • Enzyme Inhibition:

    • Dihydropteroate Synthase (DHPS): Some benzothiazole-sulfonamide hybrids act as competitive inhibitors of DHPS, an enzyme crucial for folic acid synthesis in bacteria.[13] This disrupts the synthesis of nucleic acids and essential amino acids.

    • DNA Gyrase and Topoisomerase IV: These bacterial enzymes are vital for DNA replication and are targeted by certain benzothiazole derivatives.[16]

  • Cell Wall Synthesis Inhibition: Benzothiazoles can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Biofilm Formation Inhibition: Some derivatives have been shown to inhibit the formation of microbial biofilms, which are protective communities of microorganisms that are often resistant to antibiotics.

Notable Antimicrobial Benzothiazole Derivatives

The table below highlights the antimicrobial activity of representative benzothiazole compounds.

Compound IDStructure/DescriptionMicroorganismMIC (µg/mL)Reference
16b Pyrazolone ringS. aureus7.85 (IC50)[13]
16c Pyrazolone ringS. aureus0.025 (mM)[13]
41c Isatin derivativeE. coli3.1[16]
41c Isatin derivativeP. aeruginosa6.2[16]
59b Diethylamino benzylideneK. pneumonia0.4-0.8[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the benzothiazole compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: DHPS Inhibition Workflow

DHPS_Inhibition_Workflow Start Start: Bacterial Culture DHPS Dihydropteroate Synthase (DHPS) Start->DHPS PABA p-Aminobenzoic Acid (PABA) (Substrate) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) (Substrate) DHPP->DHPS Folate_Pathway Folic Acid Synthesis DHPS->Folate_Pathway No_Growth Inhibition of Growth BTZ_Sulfonamide Benzothiazole-Sulfonamide Inhibitor BTZ_Sulfonamide->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth Folate_Pathway->Bacterial_Growth

Caption: Workflow of DHPS inhibition by a benzothiazole-sulfonamide.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[17][18][19]

Mechanisms of Anti-inflammatory Action
  • COX and LOX Inhibition: Many benzothiazole compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[17][19]

  • Cytokine Modulation: Some derivatives can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Bradykinin Receptor Antagonism: Certain benzothiazoles are believed to exert their anti-inflammatory effects by acting as antagonists at bradykinin B2 receptors.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Grouping: Divide rats into control, standard (e.g., indomethacin), and test groups (receiving different doses of the benzothiazole compound).

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Antiviral Activity: A Broad Spectrum of Inhibition

The benzothiazole scaffold has been explored for its potential against a variety of viruses, including HIV, hepatitis C virus (HCV), and dengue virus.[20][21][22]

Mechanisms of Antiviral Action
  • Enzyme Inhibition:

    • Reverse Transcriptase (RT): Some benzothiazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA in retroviruses like HIV.[21]

    • Integrase (IN): Certain compounds inhibit the HIV integrase enzyme, which is responsible for integrating the viral DNA into the host genome.[21]

    • Protease and Helicase: Benzothiazoles have also been shown to inhibit viral proteases and helicases, which are essential for viral replication.[20][21]

Neuroprotective and Enzyme Inhibitory Activities in Neurodegenerative Diseases

Benzothiazole derivatives are being investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[23][24]

Mechanisms of Neuroprotective Action
  • Enzyme Inhibition:

    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in AD.[25][26]

    • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels and reduce oxidative stress in the brain, offering a therapeutic strategy for PD.[25][26]

  • Amyloid-β Aggregation Inhibition: Some benzothiazole derivatives can inhibit the aggregation of amyloid-beta plaques, a hallmark of AD.[25][26]

  • Antioxidant Activity: The antioxidant properties of certain benzothiazoles help to protect neuronal cells from oxidative damage.[27]

Multi-target-Directed Ligands (MTDLs)

The complexity of neurodegenerative diseases has led to the development of multi-target-directed ligands (MTDLs). Benzothiazole-based compounds have been designed to simultaneously inhibit multiple targets, such as AChE, BuChE, and MAO-B, offering a more holistic therapeutic approach.[24][25]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is commonly used to screen for AChE and BuChE inhibitors.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Inhibitor Addition: Add the benzothiazole compound at various concentrations.

  • Incubation: Incubate the mixture at a controlled temperature.

  • Absorbance Measurement: The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The benzothiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic tractability, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more potent and selective benzothiazole derivatives, particularly multi-target-directed ligands for complex diseases like cancer and neurodegenerative disorders. The integration of computational drug design with synthetic chemistry will undoubtedly accelerate the discovery and optimization of new benzothiazole-based drugs with improved efficacy and safety profiles.

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Unlocking the Therapeutic Potential of 4-Methylbenzo[d]thiazole-2-carboxylic acid: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively explored and have yielded compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Within this promising class of compounds, 4-Methylbenzo[d]thiazole-2-carboxylic acid stands out as a molecule with significant therapeutic potential. This in-depth technical guide will explore the putative therapeutic targets of this compound, drawing upon the wealth of knowledge surrounding the broader benzothiazole class and providing a framework for its investigation and development.

Part 1: Prime Targets in Oncology

The anticancer activity of benzothiazole derivatives is a major area of research, with several compounds demonstrating potent and selective antitumor effects against a variety of cancer cell lines, including those of the breast, ovaries, colon, and kidneys.[1][3] The proposed mechanisms of action are often centered around the modulation of key signaling pathways that are dysregulated in cancer.

Kinase Inhibition: A Central Strategy in Cancer Therapy

Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers. Several kinases have been identified as potential targets for benzothiazole derivatives.

  • Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β): These two kinases cooperatively phosphorylate and deactivate the tumor suppressor protein PTEN. Simultaneous inhibition of both CK2 and GSK3β is a promising strategy to restore PTEN function and suppress tumor growth.[4] Benzothiazole-based compounds have been designed as dual inhibitors of these kinases.[4] The presence of a carboxyl group has been suggested to be important for this dual inhibitory activity.[4]

  • Ataxia Telangiectasia and Rad3-related (ATR) Kinase: ATR is a key regulator of the DNA damage response (DDR), a pathway often exploited by cancer cells for survival. Inhibition of ATR can sensitize cancer cells to DNA-damaging agents. Benzothiazole derivatives have been investigated as potential ATR kinase inhibitors.[5]

  • Rho-associated kinase (ROCK-II): ROCK-II is involved in various cellular processes, including proliferation and metastasis. A series of benzothiazole derivatives have been identified as inhibitors of ROCK-II, suggesting a potential role in curbing cancer progression.[6]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival, proliferation, and angiogenesis. Benzothiazole derivatives have been shown to exert anti-inflammatory and anticancer effects by targeting the NF-κB pathway.[7][8]

Diagram 1: Proposed Anticancer Signaling Pathways for this compound

anticancer_pathways cluster_kinase Kinase Inhibition cluster_nfkb NF-κB Pathway Modulation 4-Methylbenzo[d]thiazole-2-carboxylic_acid 4-Methylbenzo[d]thiazole- 2-carboxylic acid CK2_GSK3b CK2 / GSK3β 4-Methylbenzo[d]thiazole-2-carboxylic_acid->CK2_GSK3b ATR_Kinase ATR Kinase 4-Methylbenzo[d]thiazole-2-carboxylic_acid->ATR_Kinase ROCKII ROCK-II 4-Methylbenzo[d]thiazole-2-carboxylic_acid->ROCKII NFkB_Inhibition NF-κB Inhibition 4-Methylbenzo[d]thiazole-2-carboxylic_acid->NFkB_Inhibition PTEN_Activation PTEN Activation CK2_GSK3b->PTEN_Activation DDR_Inhibition DDR Inhibition ATR_Kinase->DDR_Inhibition Metastasis_Inhibition Metastasis Inhibition ROCKII->Metastasis_Inhibition Inflammation_Proliferation ↓ Inflammation ↓ Proliferation NFkB_Inhibition->Inflammation_Proliferation

Caption: Putative anticancer mechanisms of this compound.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial to validate the anticancer potential of this compound and elucidate its mechanism of action.

Diagram 2: Experimental Workflow for Anticancer Target Validation

anticancer_workflow Start Start: Synthesize & Characterize Compound Cell_Viability 1. In Vitro Cytotoxicity Screening (MTT/XTT Assay on Cancer Cell Lines) Start->Cell_Viability Kinase_Assay 2. Kinase Inhibition Assays (e.g., Kinase-Glo, LanthaScreen) Cell_Viability->Kinase_Assay Western_Blot 3. Western Blot Analysis (p-Akt, p-ERK, NF-κB pathway proteins) Kinase_Assay->Western_Blot Apoptosis_Assay 4. Apoptosis & Cell Cycle Analysis (Flow Cytometry) Western_Blot->Apoptosis_Assay Migration_Assay 5. Cell Migration/Invasion Assay (Wound Healing/Transwell Assay) Apoptosis_Assay->Migration_Assay In_Vivo 6. In Vivo Xenograft Model Studies Migration_Assay->In_Vivo End End: Identify Lead Candidate for Preclinical Development In_Vivo->End anti_inflammatory_workflow Start Start: Treat Macrophages (e.g., RAW 264.7) with LPS ± Test Compound NO_Assay 1. Nitric Oxide (NO) Measurement (Griess Assay) Start->NO_Assay Cytokine_ELISA 2. Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_ELISA Western_Blot 3. Western Blot Analysis (COX-2, iNOS, p-IκBα) Cytokine_ELISA->Western_Blot End End: Determine Anti-inflammatory Efficacy and Mechanism Western_Blot->End

Caption: A streamlined workflow to evaluate anti-inflammatory effects in vitro.

Conclusion and Future Directions

This compound, building on the established therapeutic potential of the benzothiazole scaffold, presents a compelling starting point for the development of novel therapeutics. The evidence strongly suggests that its potential therapeutic targets are likely to be found within the realms of oncology, infectious diseases, and inflammatory disorders. Key molecular targets for further investigation include a range of protein kinases, components of the NF-κB signaling pathway, and essential microbial enzymes like DHPS.

The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of this compound. Future research should focus on a comprehensive screening against a panel of cancer cell lines and microbial strains, followed by in-depth mechanistic studies to pinpoint its precise molecular targets. Structure-activity relationship (SAR) studies on derivatives of this core structure will also be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a new generation of benzothiazole-based drugs.

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  • (Year). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase.

Sources

Review of benzothiazole carboxylic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzothiazole Carboxylic Acid Derivatives in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Foreword: The Benzothiazole Core - A Privileged Scaffold in Drug Discovery

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) provide unique electronic and steric properties, enabling it to interact with a diverse array of biological targets with high affinity.[1][2] When functionalized with a carboxylic acid moiety, these derivatives gain an additional, highly versatile interaction point. The carboxyl group can act as a hydrogen bond donor/acceptor, a metal chelator, or a key pharmacophoric element for engaging with enzyme active sites, profoundly influencing the compound's pharmacokinetic and pharmacodynamic profile.[1][3] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of benzothiazole carboxylic acid derivatives, tailored for researchers and drug development professionals.

Part 1: The Chemistry of Benzothiazole Carboxylic Acid Derivatives

Core Synthetic Strategies: Building the Scaffold

The cornerstone of benzothiazole synthesis is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[3] This fundamental reaction offers a direct and versatile route to the 2-substituted benzothiazole core. While numerous methods exist, the acid-catalyzed cyclocondensation remains one of the most robust and widely adopted approaches.

The causality behind this choice of reactants is elegant in its efficiency. The 2-aminothiophenol provides both the nucleophilic amine and thiol groups in the correct ortho orientation. The carboxylic acid provides the electrophilic carbon that, upon activation, is attacked first by the amine and then by the thiol, leading to a cyclization cascade that forms the stable heterocyclic system. Catalysts like polyphosphoric acid (PPA) or greener alternatives like methanesulfonic acid/silica gel facilitate the dehydration steps required for ring closure.[4] Microwave-assisted synthesis has also emerged as a powerful technique, dramatically reducing reaction times and often improving yields.[5]

Below is a general workflow for the synthesis and subsequent biological evaluation of these derivatives.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase S1 Reactant Selection (2-Aminothiophenol + Substituted Carboxylic Acid) S2 Cyclocondensation Reaction (e.g., PPA, Microwave) S1->S2 S3 Purification & Isolation (Crystallization/Chromatography) S2->S3 S4 Structural Characterization (NMR, MS, IR) S3->S4 E1 In Vitro Screening (e.g., MTT Assay, Enzyme Inhibition) S4->E1 Lead Compound E2 Determine Potency (IC50 / MIC Values) E1->E2 E3 Mechanism of Action Studies (e.g., Western Blot, Docking) E2->E3 E4 Structure-Activity Relationship (SAR) Analysis E3->E4 E4->S1 Optimization Loop

General workflow for synthesis and evaluation.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxybenzo[d]thiazole-6-carboxylate

This protocol provides a reproducible method for synthesizing a key building block in the development of more complex derivatives, adapted from established procedures.[6][7] This self-validating system includes distinct steps for precursor synthesis, cyclization, and purification, ensuring high purity of the final compound.

Materials:

  • Methyl 4-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 25% Aqueous Ammonia (NH₃)

  • Deionized Water

Step-by-Step Methodology:

  • Thiocyanation: To a solution of methyl 4-aminobenzoate (3.31 mmol) in 12 mL of acetic acid, add KSCN (13.2 mmol). Stir the solution at room temperature for 45 minutes.

  • Bromination & Cyclization: Cool the reaction mixture to 10°C in an ice bath. Add a solution of bromine (6.62 mmol) in acetic acid dropwise. The solution will turn into a yellow suspension.

  • Reaction Completion: Remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 15 hours).

  • Neutralization & Precipitation: Carefully neutralize the reaction mixture to a pH of 8 using a 25% aqueous NH₃ solution. This step is critical as it deprotonates the product, causing it to precipitate out of the acidic solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing & Drying: Wash the collected solid excessively with deionized water to remove any residual salts and impurities. Dry the purified product under vacuum.

Expected Yield: 55%[6] Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Therapeutic Applications & Mechanisms of Action

Benzothiazole carboxylic acid derivatives exhibit a remarkable breadth of biological activities, stemming from their ability to inhibit key enzymes and modulate critical signaling pathways.

Anticancer Activity: Inducing Apoptosis and Inhibiting Kinases

Derivatives of the benzothiazole core are potent anticancer agents, acting through multiple mechanisms including the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][8][9]

Mechanism: Kinase Inhibition Many benzothiazole derivatives function as ATP-competitive inhibitors of protein kinases, such as PI3K (Phosphatidylinositol-3-kinase), which is a central node in cell growth and survival signaling.[10] By occupying the ATP-binding pocket of the kinase, the benzothiazole derivative prevents the phosphorylation of downstream substrates (like Akt), effectively shutting down the pro-survival signal and leading to cell cycle arrest or apoptosis.[10]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibitor Benzothiazole Carboxylic Acid Derivative Inhibitor->PI3K Inhibits BT Benzothiazole Carboxylic Acid Derivative AChE AChE / BuChE BT->AChE MAOB MAO-B BT->MAOB Abeta Aβ Aggregation BT->Abeta Outcome1 Increased Acetylcholine AChE->Outcome1 Leads to Outcome2 Reduced Oxidative Stress MAOB->Outcome2 Leads to Outcome3 Reduced Plaque Formation Abeta->Outcome3 Leads to AD Alzheimer's Disease Pathology Outcome1->AD Ameliorates Outcome2->AD Ameliorates Outcome3->AD Ameliorates

Multi-target mechanism in Alzheimer's disease.

Part 3: In Vitro Evaluation Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [11][12]NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. [11]The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cells seeded in a 96-well plate

  • Benzothiazole derivative stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM)

  • MTT solution (0.5 mg/mL in PBS) [11]* Solubilization solution (e.g., DMSO or isopropanol)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals. [13]5. Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO or isopropanol to each well to dissolve the purple formazan crystals. [13]6. Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Conclusion and Future Directions

Benzothiazole carboxylic acid derivatives stand out as a highly promising and versatile scaffold in medicinal chemistry. Their synthetic accessibility allows for extensive structural diversification, enabling fine-tuning of their activity against a wide range of therapeutic targets. The research highlighted in this guide demonstrates their potent efficacy as anticancer, antimicrobial, and neuroprotective agents. The future of this field lies in the rational design of next-generation derivatives with enhanced selectivity, improved pharmacokinetic profiles, and multi-target capabilities to tackle complex diseases like cancer and Alzheimer's. Continued exploration of their structure-activity relationships will undoubtedly unlock new therapeutic avenues and lead to the development of novel, life-saving medicines.

References

  • STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. (n.d.). ijprems.com. Retrieved January 20, 2026, from [Link]

  • Kurian, T., & Sebastian, R. (2024). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. International Journal of Pharmacy and Biological Sciences, 14(2), 97-105.
  • Özkay, Y., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24131-24143.
  • Abdel-Wahab, B. F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Frontiers in Chemistry, 11, 1154321.
  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Abdel-Wahab, B. F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online.
  • Koperniku, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7938-7946.
  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135064.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025).
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.
  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(12), 3127.
  • El-Sayed, W. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221.
  • Öztürk, H., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Assay and Drug Development Technologies.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.
  • Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(36), 19013-19023.
  • Koperniku, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7938-7946.
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Singh, R. P., & Dwivedi, A. (2019). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Semantic Scholar.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Malaysian Journal of Chemistry.
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  • Design, Synthesis and Biological Activities of (Thio)
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Rel
  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.).
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Sources

A Senior Application Scientist's Guide to 4-Methylbenzo[d]thiazole-2-carboxylic acid: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 4-Methylbenzo[d]thiazole-2-carboxylic acid (CAS No. 20059-83-8), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. For researchers, scientists, and drug development professionals, understanding the commercial landscape, synthetic accessibility, and key properties of this molecule is paramount for successful project execution. This document offers a practical framework for sourcing, synthesizing, and characterizing this compound, grounded in established chemical principles and field-proven insights.

Strategic Importance and Molecular Overview

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound, featuring a methyl group on the benzene ring and a carboxylic acid at the 2-position of the thiazole ring, offers a unique combination of lipophilicity and functional handles for further chemical modification. The carboxylic acid group, in particular, serves as a versatile anchor point for amide bond formation, esterification, or other conjugations essential for drug design and discovery.[3]

Below is the chemical structure of the target compound.

G cluster_start Starting Materials cluster_process Process cluster_end Product & Purification A 4-Methylbenzo[d]thiazole-2-carbaldehyde C Oxidation Reaction in suitable solvent (e.g., Acetone/Water) A->C B Oxidizing Agent (e.g., KMnO₄, CrO₃) B->C D Workup (Acidification) C->D Reaction Completion E Crude Product D->E F Recrystallization or Column Chromatography E->F G Purified 4-Methylbenzo[d]thiazole- 2-carboxylic acid F->G

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Oxidation of 4-Methylbenzo[d]thiazole-2-carbaldehyde

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 4-Methylbenzo[d]thiazole-2-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Methylbenzo[d]thiazole-2-carbaldehyde (1.0 eq) in acetone.

  • Oxidation: Slowly add a solution of potassium permanganate (approx. 1.5-2.0 eq) in water to the stirred solution at room temperature. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary. Stir vigorously until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed (typically 2-4 hours).

  • Quenching: After the reaction is complete (monitored by TLC), filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with acetone.

  • Workup: Concentrate the filtrate under reduced pressure to remove the acetone. To the remaining aqueous solution, add a saturated solution of sodium bisulfite until the brown color disappears.

  • Precipitation: Acidify the clear solution with concentrated HCl to a pH of ~2-3. A white or off-white precipitate of this compound should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Trustworthiness through Self-Validation: The success of this synthesis relies on careful control of the oxidation. The disappearance of the KMnO₄ color is a primary visual indicator of reaction progress. The final product's identity and purity must be confirmed analytically.

Analytical Characterization

Unequivocal characterization is essential for validating the structure and purity of the synthesized compound. The following techniques are standard for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the benzothiazole ring system, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O). The aromatic proton signals will show splitting patterns indicative of their positions relative to the methyl group.

    • ¹³C NMR: Will show distinct signals for the carboxylic carbon, the carbons of the benzothiazole core, and the methyl carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (around 2500-3300 cm⁻¹), and C=N and C=C stretches from the heterocyclic ring system. [4]

Applications in Research and Development

The benzothiazole core is a cornerstone in the development of therapeutic agents. [5]this compound serves as a key intermediate for building more complex molecules with potential biological activity. Its derivatives are investigated for various applications:

  • Anticancer Agents: The benzothiazole nucleus is found in compounds designed to inhibit kinases or other targets relevant to cancer progression. [3]* Antimicrobial Agents: Functionalized benzothiazoles have demonstrated efficacy against a range of bacterial and fungal strains. [1][6]* Enzyme Inhibitors: The scaffold can be elaborated to target specific enzymes, such as dihydrofolate reductase (DHFR) or monoamine oxidase. [4][7]* Materials Science: Benzothiazole derivatives are also used in the synthesis of dyes and pigments. [1] By providing a reactive carboxylic acid handle on a biologically relevant scaffold, this compound is a valuable tool for medicinal chemists and materials scientists aiming to develop novel and effective molecules.

References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C9H7NO2S, 50 mg. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. RSC Advances. Available at: [Link]

  • Reddy, B. V. S., et al. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications. Available at: [Link]

  • ChemBK. (n.d.). 4H-Pyrimido[2,1-b]benzothiazole-2-carboxylic acid, 4-oxo-, methyl ester. Available at: [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Available at: [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • USA Chemical Suppliers. (n.d.). 2-bromothiazole-4-carboxylic acid suppliers USA. Available at: [Link]

  • Google Patents. (1984). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]

  • Piatkowska-Bim, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole.... Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

Sources

In Silico Profiling of 4-Methylbenzo[d]thiazole-2-carboxylic Acid: A Technical Guide to Predicted ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ADME Profiling in Drug Discovery

The journey of a promising therapeutic candidate from the laboratory to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties. The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule governs its efficacy, safety, and overall therapeutic window. Early-stage assessment of these properties is therefore paramount to de-risk drug development programs and optimize lead candidates. This technical guide provides an in-depth analysis of the predicted ADME properties of 4-Methylbenzo[d]thiazole-2-carboxylic acid, a molecule of interest within the benzothiazole scaffold, which is a privileged structure in medicinal chemistry.

The predictions presented herein are generated using established in silico models, offering a rapid and resource-efficient approach to preliminary pharmacokinetic assessment. It is important to note that while these computational tools provide valuable insights, they are intended to be predictive and should be complemented with experimental validation. The SMILES (Simplified Molecular Input Line Entry System) string used for these predictions, derived from the chemical name, is CC1=C2C(=CC=C1)N=C(S2)C(=O)O.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a molecule are key determinants of its ADME profile. These properties were predicted using the SwissADME web tool.

PropertyPredicted ValueInterpretation
Molecular Weight193.22 g/mol Within the range for good oral bioavailability.
LogP (Consensus)2.15Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Water Solubility (ESOL)-3.18 (log mol/L)Moderately soluble.
H-bond Acceptors3Within the acceptable range for drug-likeness.
H-bond Donors1Within the acceptable range for drug-likeness.
Molar Refractivity51.23Influences binding interactions and polarizability.
Topological Polar Surface Area (TPSA)67.43 ŲSuggests good intestinal absorption and cell permeation.

Drug-Likeness Analysis:

This compound generally adheres to established drug-likeness rules, such as Lipinski's Rule of Five, suggesting a favorable profile for oral drug development.

Absorption

The absorption of a drug, particularly after oral administration, is a complex process influenced by its solubility, permeability, and interaction with transporters.

Predicted Absorption Parameters:

ParameterPrediction ToolPredicted Value/ClassSignificance
Gastrointestinal (GI) AbsorptionSwissADMEHighThe molecule is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilitypkCSM0.69 (log Papp in 10^-6 cm/s)Indicates moderate to good intestinal permeability.[1]
P-glycoprotein (P-gp) SubstrateSwissADMENoThe molecule is not predicted to be a substrate of the P-glycoprotein efflux pump, which is favorable for absorption.

Experimental Protocol: In Silico Caco-2 Permeability Prediction

This protocol outlines the steps for predicting Caco-2 permeability using a tool like pkCSM.

  • Input Molecular Structure: Provide the chemical structure of the molecule, typically as a SMILES string (CC1=C2C(=CC=C1)N=C(S2)C(=O)O), to the web server.

  • Select Prediction Endpoint: Choose "Caco-2 Permeability" from the available ADME prediction modules.

  • Initiate Prediction: Run the prediction algorithm. The server will calculate molecular descriptors and use its pre-built model to estimate the apparent permeability coefficient (Papp).

  • Interpret Results: The output is typically provided as log Papp in 10^-6 cm/s. Higher values indicate greater permeability.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity GI_Absorption GI Absorption (High) Caco2_Perm Caco-2 Permeability (Moderate-Good) Pgp_Substrate P-gp Substrate (No) BBB_Perm BBB Permeability (No) PPB Plasma Protein Binding (High) CYP_Inhibition CYP Inhibition (Predicted for some isoforms) Total_Clearance Total Clearance (Moderate) AMES_Tox AMES Toxicity (Non-mutagenic) hERG_Inhibition hERG I Inhibition (Low risk) Hepatotoxicity Hepatotoxicity (Potential risk) Molecule This compound Molecule->GI_Absorption Molecule->Caco2_Perm Molecule->Pgp_Substrate Molecule->BBB_Perm Molecule->PPB Molecule->CYP_Inhibition Molecule->Total_Clearance Molecule->AMES_Tox Molecule->hERG_Inhibition Molecule->Hepatotoxicity

Distribution

Following absorption, a drug is distributed throughout the body via the systemic circulation. Key parameters influencing distribution include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.

Predicted Distribution Parameters:

ParameterPrediction ToolPredicted Value/ClassSignificance
Blood-Brain Barrier (BBB) PermeabilitySwissADMENoThe molecule is not predicted to cross the blood-brain barrier, suggesting it is unlikely to have significant central nervous system effects.
Plasma Protein Binding (PPB)pkCSM92.5%High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect and can influence its clearance.

Metabolism

Drug metabolism, primarily occurring in the liver, involves enzymatic modification of the drug molecule, which can lead to its inactivation and facilitation of excretion. The cytochrome P450 (CYP) enzyme family plays a crucial role in this process. Inhibition of these enzymes can lead to drug-drug interactions.

Predicted Metabolism Parameters:

ParameterPrediction ToolPredicted OutcomeImplication
CYP1A2 InhibitorSwissADMEYesPotential for drug-drug interactions with substrates of CYP1A2.
CYP2C19 InhibitorSwissADMENoLow likelihood of interactions with CYP2C19 substrates.
CYP2C9 InhibitorSwissADMEYesPotential for drug-drug interactions with substrates of CYP2C9.
CYP2D6 InhibitorSwissADMENoLow likelihood of interactions with CYP2D6 substrates.
CYP3A4 InhibitorSwissADMEYesPotential for drug-drug interactions with substrates of CYP3A4, a major drug-metabolizing enzyme.

Metabolic_Pathway Parent {this compound} PhaseI {Phase I Metabolism| Hydroxylation (on methyl group or aromatic ring) N-dealkylation (unlikely) S-oxidation } Parent->PhaseI CYP450 Enzymes PhaseII {Phase II Metabolism| Glucuronidation (on carboxylic acid or hydroxylated metabolite) Sulfation (on hydroxylated metabolite) } PhaseI->PhaseII UGTs, SULTs Excretion Excretion (Urine/Feces) PhaseII->Excretion

Excretion

The elimination of a drug and its metabolites from the body is primarily handled by the kidneys and liver.

Predicted Excretion Parameters:

ParameterPrediction ToolPredicted ValueSignificance
Total ClearancepkCSM0.55 mL/min/kgThis predicted value suggests a moderate rate of clearance from the body.

Toxicity

Early prediction of potential toxicity is a critical aspect of drug discovery to avoid late-stage failures.

Predicted Toxicity Endpoints:

ParameterPrediction ToolPredicted OutcomeIndication
AMES ToxicitypkCSMNon-mutagenicThe molecule is not predicted to be mutagenic according to the Ames test.
hERG I InhibitorpkCSMNoLow risk of causing cardiotoxicity through inhibition of the hERG potassium channel.
HepatotoxicitypkCSMYesThere is a potential risk of liver toxicity, which would require further investigation.

Conclusion and Future Directions

The in silico ADME-Tox profiling of this compound suggests that it possesses several favorable drug-like properties, including good predicted oral absorption and a low risk of mutagenicity and cardiotoxicity. However, potential liabilities have also been identified, namely high plasma protein binding, inhibition of several key CYP450 enzymes, and a potential for hepatotoxicity.

These computational predictions provide a valuable roadmap for the continued development of this and related benzothiazole-based compounds. The next logical steps would involve in vitro experimental validation of these predictions. For instance, Caco-2 permeability assays, plasma protein binding studies, and CYP450 inhibition assays would provide crucial data to confirm or refute the in silico findings. Furthermore, the predicted hepatotoxicity should be investigated using in vitro models, such as primary human hepatocytes. By integrating computational predictions with targeted experimental validation, a more comprehensive and reliable ADME profile can be established, guiding the optimization of this chemical series towards a successful clinical candidate.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Wu, F., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 726. [Link]

  • Kar, S., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]

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Methodological & Application

Synthesis of 4-Methylbenzo[d]thiazole-2-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the laboratory-scale synthesis of 4-Methylbenzo[d]thiazole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure in numerous pharmacologically active molecules, and tailored derivatives such as the title compound are valuable building blocks for novel therapeutic agents. This document outlines a primary synthetic route based on the condensation of 2-amino-3-methylthiophenol with chloral hydrate, along with an alternative pathway involving the oxidation of 2,4-dimethylbenzo[d]thiazole. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Overview of Synthetic Strategy

The primary and most direct route to this compound involves the cyclocondensation of 2-amino-3-methylthiophenol with a suitable two-carbon electrophile that can be readily converted to a carboxylic acid. The classical approach, and the one detailed in this protocol, utilizes chloral hydrate in the presence of hydroxylamine, followed by hydrolysis. This method is advantageous as it constructs the benzothiazole ring and installs the carboxylic acid precursor in a single pot.

Primary Synthesis Protocol: Cyclocondensation of 2-amino-3-methylthiophenol

This protocol details the synthesis of this compound from 2-amino-3-methylthiophenol.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-amino-3-methylthiophenol≥97%Commercially Available
Chloral hydrate≥98%Commercially Available
Hydroxylamine hydrochloride≥99%Commercially Available
Sodium sulfateAnhydrous, ≥99%Commercially Available
Sodium hydroxidePellets, ≥97%Commercially Available
Hydrochloric acidConcentrated (37%)Commercially Available
EthanolReagent gradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Round-bottom flasksVarious sizesStandard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer with heating-Standard laboratory supplier
Buchner funnel and flask-Standard laboratory supplier
pH paper or meter-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Work-up and Isolation cluster_step4 Step 4: Purification A Dissolve 2-amino-3-methylthiophenol in aqueous ethanol B Add chloral hydrate and hydroxylamine hydrochloride A->B C Heat mixture to reflux B->C D Add aqueous NaOH solution C->D E Continue reflux to hydrolyze intermediate D->E F Cool reaction mixture E->F G Acidify with conc. HCl to precipitate product F->G H Filter the crude product G->H I Wash with cold water H->I J Recrystallize from ethanol/water I->J K Dry the purified product under vacuum J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-methylthiophenol (e.g., 5.0 g, 1 equivalent) in a mixture of ethanol (50 mL) and water (25 mL).

  • Addition of Reagents: To the stirred solution, add chloral hydrate (1.2 equivalents) and hydroxylamine hydrochloride (1.5 equivalents). The addition of hydroxylamine is crucial as it facilitates the in situ formation of dichloroglyoxime, the reactive species in this condensation.

  • Condensation: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reflux period, carefully add a solution of sodium hydroxide (e.g., 20% w/v in water, 3-4 equivalents) to the reaction mixture. Continue to reflux for an additional 2-3 hours to ensure complete hydrolysis of the intermediate to the carboxylate salt.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. If necessary, filter off any insoluble material. Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

Alternative Synthetic Route: Oxidation of 2,4-Dimethylbenzo[d]thiazole

This route provides an alternative for synthesizing the target compound.

Synthesis of 2,4-Dimethylbenzo[d]thiazole

The precursor, 2,4-dimethylbenzo[d]thiazole, can be synthesized by the condensation of 2-amino-3-methylthiophenol with acetic anhydride.

  • In a round-bottom flask, combine 2-amino-3-methylthiophenol (1 equivalent) and acetic anhydride (1.5 equivalents).

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dimethylbenzo[d]thiazole, which can be purified by column chromatography or distillation.

Oxidation to this compound

The 2-methyl group of 2,4-dimethylbenzo[d]thiazole can be selectively oxidized to a carboxylic acid.

  • Dissolve 2,4-dimethylbenzo[d]thiazole (1 equivalent) in a suitable solvent such as pyridine or an aqueous solution of sodium carbonate.

  • Heat the solution to reflux and slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water over 1-2 hours.[1]

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the mixture and filter to remove the manganese dioxide precipitate.

  • To the filtrate, add sodium metabisulfite to reduce any remaining MnO₂.[1]

  • Acidify the clear solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.[1]

  • Collect the product by filtration, wash with cold water, and purify by recrystallization as described in the primary protocol.

Safety and Handling

  • 2-amino-3-methylthiophenol: Thiophenols are generally toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloral Hydrate: This substance is toxic if swallowed and can cause skin and serious eye irritation. It is also suspected of causing genetic defects and may cause cancer.[2] Handle with extreme care, using all necessary PPE. Avoid inhalation of dust.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated Acids and Bases: Corrosive. Handle with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Expected Characterization

  • ¹H NMR: Aromatic protons on the benzene ring would appear in the range of δ 7.0-8.0 ppm. The methyl group at the 4-position would likely appear as a singlet around δ 2.5-2.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carboxylic acid carbonyl carbon would be expected in the range of δ 160-170 ppm. Aromatic carbons and the carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm). The methyl carbon should appear upfield, around δ 15-25 ppm.

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid should be present around 1700 cm⁻¹. C=N and C=C stretching vibrations of the benzothiazole ring are expected in the 1500-1600 cm⁻¹ region.

  • Melting Point: A sharp melting point for the purified crystalline solid is expected.

Conclusion

The presented protocols offer reliable methods for the laboratory-scale synthesis of this compound. The primary route via cyclocondensation is direct and efficient. The alternative route through oxidation provides a viable secondary option. Researchers and drug development professionals can utilize these detailed procedures as a foundation for obtaining this valuable heterocyclic building block for their research endeavors. Careful adherence to the experimental details and safety precautions is paramount for a successful and safe synthesis.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-3-methyl thiophenol.
  • MedlinePlus. (2019, April 15). Chloral Hydrate. Retrieved from [Link]

  • CHEO ED Outreach. (2024, March 5). Chloral Hydrate. Retrieved from [Link]

  • RNpedia. (n.d.). chloral hydrate Nursing Considerations & Management. Retrieved from [Link]

  • medicines.org.uk. (n.d.). Chloral Hydrate 500mg/5ml Oral Solution. Retrieved from [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ResearchGate. (n.d.). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]

  • ChemBK. (n.d.). 4H-Pyrimido[2,1-b]benzothiazole-2-carboxylic acid, 4-oxo-, methyl ester. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-amino-4-methyl-benzothiazole.
  • MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzothiazole-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

Sources

Application Note: High-Purity 4-Methylbenzo[d]thiazole-2-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Methylbenzo[d]thiazole-2-carboxylic acid through recrystallization. The described methodology is designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound, a crucial step for ensuring reproducibility in downstream applications. The protocol development is grounded in the principles of solvent selection based on solute-solvent interactions and differential solubility. We will detail the rationale behind solvent choice, the experimental procedure for recrystallization, and methods for verifying purity.

Introduction: The Critical Role of Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can drastically alter the compound's biological activity, physical properties, and reaction kinetics. Therefore, achieving a high degree of purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

This guide will walk you through a systematic approach to purify this compound, ensuring a final product of high purity suitable for the most sensitive of applications.

Understanding the Molecule: this compound

To select an appropriate recrystallization solvent, it is essential to consider the structure of this compound.

  • Aromatic System: The benzothiazole core is a rigid, planar aromatic system, which generally favors crystallization.[1]

  • Carboxylic Acid Group: The presence of the carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding.[2] This functional group suggests that polar solvents will be effective at dissolving the compound.

  • Methyl Group: The methyl group adds a degree of non-polar character to the molecule.

Based on these features, we can predict that polar solvents, particularly those capable of hydrogen bonding, will be good candidates for dissolving this compound. The "like dissolves like" principle serves as a foundational concept in solvent selection.[3]

Materials and Methods

Materials
  • Crude this compound

  • Reagent-grade solvents (see Table 1 for a list of potential solvents)

  • Deionized water

  • Activated charcoal (optional, for removing colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating source (hot plate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Spatula and weighing balance

  • Melting point apparatus

  • Instrumentation for purity analysis (e.g., HPLC, NMR)

Solvent Selection: A Systematic Approach

The key to successful recrystallization is the choice of solvent. An ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[2]

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.[2]

Given the polar nature of the carboxylic acid group, we will screen a range of polar solvents. A common and effective strategy for aromatic carboxylic acids is the use of alcohol-water solvent mixtures.[4][5]

Table 1: Solvent Screening for Recrystallization of this compound

Solvent SystemPredicted Solubility (Hot)Predicted Solubility (Cold)Rationale
EthanolHighModerate to LowThe hydroxyl group can hydrogen bond with the carboxylic acid.
MethanolHighModerate to LowSimilar to ethanol, but with a lower boiling point.
WaterLowVery LowThe high polarity of water may not be sufficient to dissolve the largely aromatic molecule, but it can be an excellent anti-solvent.[4]
Ethanol/WaterHighVery LowA mixture allows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics.
Acetic AcidHighModerateThe carboxylic acid group in the solvent will readily solvate the target molecule.
AcetoneModerate to HighModerateA polar aprotic solvent that can be effective.

For this protocol, we will focus on an ethanol/water solvent system, a common and effective choice for the recrystallization of benzothiazole derivatives and aromatic carboxylic acids.[4][6]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the detailed steps for the purification process.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • In a separate beaker, heat the primary solvent (ethanol) on a hot plate.

    • Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude product with stirring.[3] It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of colored impurities.

    • Allow the solution to cool slightly before adding a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.[3]

    • This step should be done quickly to prevent premature crystallization in the funnel. It is advisable to pre-heat the filtration funnel and the receiving flask.

  • Crystallization:

    • To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).

    • If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[3]

  • Drying:

    • Allow the crystals to air dry on the filter paper for a short period.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product add_hot_solvent Add Minimum Hot Ethanol crude_product->add_hot_solvent dissolved_solution Hot Dissolved Solution add_hot_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration if impurities add_antisolvent Add Hot Water (Anti-solvent) dissolved_solution->add_antisolvent hot_filtration->add_antisolvent slow_cooling Slow Cooling & Crystallization add_antisolvent->slow_cooling vacuum_filtration Vacuum Filtration slow_cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Purity Assessment

After recrystallization, it is crucial to assess the purity of the final product.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity. A single, sharp peak indicates a pure compound.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and to detect the presence of any impurities.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Add more hot solvent in small portions. If still insoluble, a different solvent system may be required.
"Oiling out" The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
No crystals form upon cooling Too much solvent was used, or the solution is not saturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of pure compound Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Minimize the amount of hot solvent used. Ensure the solution is thoroughly cooled before filtration.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a final product of high purity, which is essential for reliable and reproducible scientific outcomes. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic compounds.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Crystallization Solvents. [Link]

  • Google Patents.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Google Patents.
  • Ziarani, G. M., et al. (2016). Green Synthesis of 2-Substituted Benzothiazole Derivatives under Solvent-Free Condition. [Link]

  • Recrystallization and Crystallization. [Link]

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Application Notes and Protocols for the Analysis of 4-Methylbenzo[d]thiazole-2-carboxylic acid by HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylbenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound with a benzothiazole core, a structure of significant interest in pharmaceutical and materials science due to the diverse biological activities and applications of benzothiazole derivatives.[1][2] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies involving this compound. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a comprehensive guide for the qualitative and quantitative analysis of this compound. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methods as needed.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. As a carboxylic acid, its ionization state is pH-dependent. This is a critical consideration for developing a robust reversed-phase HPLC method, as controlling the pH of the mobile phase is necessary to ensure consistent retention and sharp peak shapes.[3][4] The aromatic benzothiazole ring system imparts UV-active properties, making UV detection a suitable choice for both HPLC and TLC analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the premier technique for the quantitative analysis of this compound, offering high resolution, sensitivity, and reproducibility. A reversed-phase method is presented here, as it is well-suited for the analysis of moderately polar organic compounds.

Rationale for Method Development

The selection of a C18 column is a common starting point for reversed-phase HPLC method development due to its broad applicability.[5] The mobile phase, a mixture of acetonitrile and a buffer, is chosen to provide good separation efficiency. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[4] The addition of an acid, such as phosphoric acid, to the aqueous portion of the mobile phase is crucial. By maintaining a low pH, the carboxylic acid group of the analyte is protonated, reducing its polarity and leading to better retention and symmetrical peak shapes on the nonpolar stationary phase.[3]

HPLC Protocol

Objective: To develop and validate a precise and accurate HPLC method for the quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow:

Sources

Application Notes and Protocols: Antimicrobial Activity Testing of 4-Methylbenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Benzothiazoles, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including demonstrated antibacterial and antifungal activities.[2][3] Derivatives of the benzothiazole scaffold have been shown to interact with various microbial targets, highlighting their potential as a promising foundation for new antimicrobial drugs.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of a specific benzothiazole derivative: 4-Methylbenzo[d]thiazole-2-carboxylic acid . While extensive data on this particular molecule is not yet prevalent in public literature, the protocols detailed herein are based on established, internationally recognized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8] These application notes are designed to provide a robust framework for the initial in vitro evaluation of this compound's efficacy against a panel of clinically relevant microorganisms.

The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1][9] This is a critical first step in assessing its potential as a novel antimicrobial agent.[1]

Chemical Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₇NO₂S

  • Structure: (A representative structure would be depicted here)

Understanding the physicochemical properties of this compound is crucial for its formulation and delivery in antimicrobial assays. Its synthesis can be achieved through various organic chemistry routes, often involving the cyclization of appropriate precursors. While a detailed synthesis protocol is beyond the scope of this application note, researchers should ensure the purity and characterization of the compound via methods such as NMR, mass spectrometry, and elemental analysis before proceeding with biological testing.

Core Experimental Protocols

Two widely accepted methods for determining the MIC of a novel compound are the broth microdilution and the agar disk diffusion assays. The choice of method may depend on the specific research question, throughput requirements, and the nature of the test compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that determines the MIC of an antimicrobial agent in a liquid medium.[9] It is considered a gold standard for susceptibility testing and is amenable to high-throughput screening.[6]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a 96-well microtiter plate. Following incubation, the lowest concentration of the compound that prevents visible growth (turbidity) is determined to be the MIC.[10]

Materials and Reagents:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria

  • Appropriate broth for fastidious organisms (e.g., Haemophilus Test Medium)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin, Fluconazole)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel micropipettes and sterile tips

  • Sterile reservoirs

  • Incubator

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[10]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the test compound stock solution to the first well of each row to achieve the highest desired test concentration.

    • Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Controls:

      • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

      • Negative (Growth) Control: Wells containing broth and inoculum but no test compound.

      • Sterility Control: Wells containing broth only.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fastidious organisms or fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Workflow for MIC Determination via Broth Microdilution

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 18-20h) D->E F Visually Inspect for Turbidity / Read OD600 E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical laboratories.[12] It is a simpler and less expensive method compared to broth microdilution.

Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface. During incubation, the compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7]

Materials and Reagents:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Test microorganisms

  • Positive control antibiotic disks

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Step-by-Step Methodology:

  • Preparation of Test Disks:

    • Prepare a solution of this compound in a suitable volatile solvent.

    • Apply a precise volume of the solution onto sterile paper disks to achieve a desired concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum:

    • Follow the same procedure as described in the broth microdilution protocol to prepare a standardized inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[12]

    • Allow the plate to dry for a few minutes before applying the disks.

  • Application of Disks:

    • Using sterile forceps, apply the prepared test disks and control antibiotic disks firmly onto the surface of the inoculated agar plate.

    • Ensure even spacing between disks to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).

    • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of breakpoints, which are beyond the scope of this initial screening. However, the size of the inhibition zone provides a qualitative measure of the compound's activity.

Data Presentation

Quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)Gram-positive0.25 - 128Ciprofloxacin
Escherichia coli (ATCC 25922)Gram-negative0.25 - 128Ciprofloxacin
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.25 - 128Ciprofloxacin
Candida albicans (ATCC 90028)N/A (Fungus)0.25 - 128Fluconazole

Note: The concentration range and positive controls should be adapted based on the expected potency of the test compound and the specific microorganisms being tested.

Potential Mechanism of Action of Benzothiazole Derivatives

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms of action.[4] While the specific target of this compound is yet to be elucidated, plausible mechanisms based on related compounds include:

  • Inhibition of DNA Gyrase: Some benzothiazoles have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

  • Disruption of Cell Membrane Integrity: Certain derivatives can perturb the bacterial cell membrane, leading to leakage of intracellular components and cell death.[13]

  • Enzyme Inhibition: Benzothiazoles can inhibit various enzymes crucial for microbial survival, such as dihydrofolate reductase or dihydropteroate synthase.[4][14]

Hypothetical Signaling Pathway Inhibition

Mechanism_Pathway cluster_cell Bacterial Cell compound 4-Methylbenzo[d]thiazole- 2-carboxylic acid enzyme Bacterial DNA Gyrase (Target Enzyme) compound->enzyme Binding and Inhibition process DNA Replication enzyme->process outcome Inhibition of Bacterial Growth process->outcome is blocked

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Trustworthiness and Self-Validation

The protocols described are based on internationally recognized standards to ensure reproducibility and reliability.[6][7] To maintain the integrity of the results, the following are critical:

  • Quality Control: Regularly test reference strains with known susceptibility profiles (e.g., ATCC strains) to ensure the accuracy of the testing procedure.[8]

  • Aseptic Technique: Strict aseptic techniques must be followed throughout the procedures to prevent contamination.

  • Standardization: Adherence to the standardized inoculum density, media composition, and incubation conditions is paramount for consistent results.

References

  • EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 5.0. (2015). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (n.d.). PubMed. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2021). PMC - NIH. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Available at: [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). Available at: [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). CLSI. Available at: [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014). RSC Publishing. Available at: [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Bentham Science. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 4-Methylbenzo[d]thiazole-2-carboxylic Acid as a Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Fragment in Drug Discovery

The benzothiazole moiety is a bicyclic heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the presence of heteroatoms capable of engaging in a variety of non-covalent interactions, makes it an attractive starting point for the development of therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases[1][2]. In the context of Fragment-Based Drug Discovery (FBDD), the benzothiazole core offers a robust platform for the generation of high-quality hits that can be efficiently optimized into lead compounds.

This guide focuses on a specific, yet underexplored, member of this family: 4-Methylbenzo[d]thiazole-2-carboxylic acid . The strategic placement of the methyl group on the benzene ring and the carboxylic acid at the 2-position of the thiazole ring provides a unique combination of features for molecular recognition. The carboxylic acid can act as a key hydrogen bond donor and acceptor, or form salt bridges with positively charged residues in a protein's active site, while the methyl group can probe hydrophobic pockets and serve as a vector for further chemical elaboration.

These application notes provide a comprehensive overview of the rationale for using this compound as a fragment, along with detailed protocols for its synthesis, characterization, and application in a typical FBDD campaign.

Physicochemical Properties and Rationale for Use in FBDD

While experimental data for this compound is not extensively available, we can infer its properties based on related structures such as Benzothiazole-2-carboxylic acid and 2-Methyl-1,3-benzothiazole-6-carboxylic acid[3][4]. These properties align well with the "Rule of Three" often applied in fragment library design.

PropertyEstimated Value/RangeRationale for FBDD
Molecular Weight ~193 g/mol Well within the typical fragment range (<300 Da), ensuring a higher probability of efficient binding.
cLogP ~2.0 - 2.5Provides a balance between aqueous solubility, crucial for biophysical assays, and the ability to cross cell membranes.
Hydrogen Bond Donors 1 (from carboxylic acid)The carboxylic acid is a key feature for forming specific interactions with protein targets[5].
Hydrogen Bond Acceptors 3 (N, C=O, OH)Offers multiple points for hydrogen bonding, increasing the potential for high-affinity interactions.
Rotatable Bonds 1 (C-COOH bond)Low conformational flexibility, which reduces the entropic penalty upon binding.

The presence of the carboxylic acid is particularly noteworthy. This functional group is a common feature in many approved drugs and is known to be a strong binder to "hot-spot" residues in protein active sites. However, it can also present challenges related to cell permeability and metabolic stability. Identifying a fragment hit with a carboxylic acid early in the discovery process allows for these properties to be addressed and optimized during the hit-to-lead phase, for example, through the exploration of bioisosteric replacements[5].

Synthesis of this compound

A reliable synthesis of 2-substituted benzothiazoles can be achieved through the condensation of the corresponding 2-aminothiophenol with a carboxylic acid or its derivative[6][7][8]. For the synthesis of this compound, a plausible route involves the reaction of 2-amino-3-methylbenzenethiol with an oxalic acid derivative.

Protocol: Synthesis of this compound

Materials:

  • 2-Amino-3-methylbenzenethiol

  • Ethyl oxalyl chloride

  • Pyridine

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation:

    • Dissolve 2-amino-3-methylbenzenethiol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethyl oxalyl chloride (1.1 equivalents) and pyridine (1.2 equivalents) to the solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Cyclization and Hydrolysis:

    • Dissolve the crude amide in ethanol.

    • Add a 2M aqueous solution of NaOH (3 equivalents) and heat the mixture to reflux for 2 hours.

    • Monitor the hydrolysis of the ester and cyclization by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

    • A precipitate of this compound should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Fragment Screening and Hit Validation Workflow

The successful application of this compound in an FBDD campaign relies on a robust screening and hit validation cascade. A multi-tiered approach using orthogonal biophysical techniques is recommended to confidently identify true hits and eliminate false positives[9][10][11].

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage cluster_2 Hit Validation cluster_3 Structural Biology Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Hit_Triage Hit Confirmation (e.g., NMR, SPR) Primary_Screen->Hit_Triage Initial Hits Hit_Validation Affinity & Stoichiometry (e.g., ITC) Hit_Triage->Hit_Validation Confirmed Hits Structural_Biology Binding Mode Analysis (X-ray Crystallography) Hit_Validation->Structural_Biology Validated Hits Optimization Hit-to-Lead Optimization Structural_Biology->Optimization Structure-Guided Optimization

Caption: A typical workflow for fragment screening and hit validation.

Protocol: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Rationale:

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of a fragment library. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. An increase in Tm is indicative of a stabilizing interaction.

Materials:

  • Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., HEPES or PBS).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well PCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

  • Preparation of Master Mix:

    • Prepare a master mix containing the target protein and SYPRO Orange dye. The final concentration of the protein will be typically 2-5 µM, and the dye will be at a 5x final concentration.

  • Fragment Dispensing:

    • Dispense the this compound stock solution into the wells of the PCR plate to achieve a final concentration in the range of 100-500 µM. Include DMSO-only controls.

  • Addition of Master Mix:

    • Add the protein/dye master mix to each well. The final volume should be consistent across all wells (e.g., 20 µL).

  • Data Acquisition:

    • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

    • Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute.

  • Data Analysis:

    • Determine the Tm for each well by fitting the sigmoidal melt curve to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control is considered a preliminary hit.

Protocol: Hit Validation using Surface Plasmon Resonance (SPR)

Rationale:

SPR is a powerful biophysical technique for validating fragment hits as it provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (KD)[10]. It is essential for confirming a direct interaction between the fragment and the immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • This compound solutions at various concentrations in running buffer.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a response unit (RU) level that will provide an adequate signal for the small fragment. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 500 µM).

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation, followed by a regeneration step if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein-immobilized flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the equilibrium dissociation constant (KD).

    • A confirmed hit will show a concentration-dependent binding response.

Understanding the Binding Mode: The Importance of Structural Biology

A critical step in FBDD is to elucidate the binding mode of the fragment hit to the target protein, typically through X-ray crystallography[9]. A co-crystal structure provides invaluable information on the specific interactions between the fragment and the protein, guiding the subsequent hit-to-lead optimization process.

For this compound, a co-crystal structure would likely reveal:

  • Ionic/Hydrogen Bonding Interactions: The carboxylate group forming a salt bridge with a lysine or arginine residue, or hydrogen bonds with polar residues like serine, threonine, or histidine.

  • Aromatic Interactions: The benzothiazole ring system engaging in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

  • Hydrophobic Interactions: The methyl group occupying a small hydrophobic pocket.

Binding_Mode cluster_protein Protein Active Site cluster_fragment This compound Lys Lys/Arg (Positive Charge) Hydrophobic_Pocket Hydrophobic Pocket Aromatic_Residue Phe/Tyr/Trp Carboxylate Carboxylate Group (Negative Charge) Carboxylate->Lys Salt Bridge / H-Bond Methyl Methyl Group Methyl->Hydrophobic_Pocket Hydrophobic Interaction Benzothiazole Benzothiazole Ring Benzothiazole->Aromatic_Residue π-π Stacking

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylbenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylbenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocol and improve your final yield. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

Introduction to the Synthesis

The most reliable and common laboratory-scale synthesis of this compound involves the cyclocondensation of 2-amino-3-methylbenzenethiol with an appropriate C2 electrophile, typically oxalyl chloride. This method provides a direct and efficient route to the desired heterocyclic carboxylic acid.

The overall reaction is as follows: 2-amino-3-methylbenzenethiol + Oxalyl Chloride → this compound

This guide will focus on troubleshooting and optimizing this specific synthetic pathway.

Experimental Workflow Overview

Below is a general workflow for the synthesis. Each step presents potential challenges that are addressed in the subsequent troubleshooting sections.

G cluster_0 Phase 1: Reagent Preparation & Setup cluster_1 Phase 2: Cyclocondensation Reaction cluster_2 Phase 3: Work-up & Purification reagent_prep 1. Prepare/Purify 2-amino-3-methylbenzenethiol reaction_setup 2. Set up Inert Atmosphere Reaction Flask reagent_prep->reaction_setup add_thiol 3. Dissolve Thiol in Anhydrous Solvent reaction_setup->add_thiol cool_reaction 4. Cool to 0 °C add_thiol->cool_reaction add_oxalyl 5. Add Oxalyl Chloride (Dropwise) cool_reaction->add_oxalyl warm_rt 6. Warm to RT & Stir (Monitor by TLC) add_oxalyl->warm_rt quench 7. Quench Reaction (e.g., with water) warm_rt->quench extract 8. Extract Product (Organic Solvent) quench->extract purify 9. Purify Crude Product (Recrystallization or Acid-Base Extraction) extract->purify characterize 10. Characterize Final Product (NMR, MS, mp) purify->characterize G thiol 2-amino-3-methylbenzenethiol amide Amide Intermediate thiol->amide 1. Acylation (Amine attacks carbonyl) oxalyl Oxalyl Chloride product 4-Methylbenzo[d]thiazole- 2-carboxylic acid amide->product 2. Cyclization (Thiol attacks second carbonyl)

Technical Support Center: Synthesis of 4-Methylbenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methylbenzo[d]thiazole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. Benzothiazole derivatives are a cornerstone in pharmaceutical sciences, and mastering their synthesis is critical for advancing drug discovery programs.[1]

This guide addresses the most common challenges encountered during the synthesis of the 4-methyl substituted variant, focusing on the identification and mitigation of key side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary causes?

A1: Low conversion is a frequent issue that typically points to one of three areas: the integrity of your starting materials, the reaction atmosphere, or the thermal conditions.

  • Purity of 2-amino-3-methylthiophenol: This is the most critical starting material. The thiol group (-SH) is highly susceptible to aerobic oxidation, which leads to the formation of a disulfide-linked dimer (bis(2-amino-3-methylphenyl) disulfide). This dimer is unreactive in the subsequent cyclization step, effectively removing your starting material from the reaction and drastically reducing the yield. Always use freshly prepared or purified 2-amino-3-methylthiophenol.[2][3] If its purity is uncertain, it's advisable to purify it before use.

  • Reaction Atmosphere: To prevent the aforementioned oxidation, the reaction must be conducted under an inert atmosphere. This involves degassing your solvent and maintaining a positive pressure of nitrogen or argon throughout the reaction.

  • Thermal Conditions: The cyclocondensation reaction to form the benzothiazole ring often requires specific thermal energy to overcome the activation barrier.[4] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessive heat can promote side reactions, which are discussed in the next point.

Q2: My final product is contaminated with a significant amount of 4-methylbenzo[d]thiazole. How can I prevent this impurity?

A2: The presence of 4-methylbenzo[d]thiazole indicates that your desired product has undergone decarboxylation. Benzothiazole-2-carboxylic acids are notoriously prone to losing CO₂, especially at elevated temperatures or under certain pH conditions.[1][5]

  • Mechanism Insight: The electron-withdrawing nature of the thiazole ring stabilizes the carbanion formed upon loss of the carboxyl group, making this process thermodynamically favorable, particularly with heat.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive temperatures during both the reaction and the work-up. If the cyclization requires high heat, minimize the reaction time as much as possible by closely monitoring its progress via TLC.

    • Mild Work-up: During product isolation, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize carefully and extract the product promptly.

    • Solvent Choice: In some cases, the choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents may be preferable to protic ones during purification steps.[6]

Q3: My TLC plate shows multiple spots that are difficult to characterize. What are the likely side products?

A3: Beyond the decarboxylated product, several other side products can form depending on your synthetic route.

  • Unreacted Starting Materials: The most common "spots" are your unreacted 2-amino-3-methylthiophenol and the C2-synthon (e.g., an α-keto acid).

  • Disulfide Dimer: As mentioned in Q1, the oxidized starting material will appear as a distinct, less polar spot on TLC.

  • Polymeric Materials: The use of strong dehydrating acids like polyphosphoric acid (PPA) at high temperatures can sometimes lead to the formation of intractable polymeric byproducts, which may appear as a smear or baseline material on the TLC plate.[4][7]

  • Amide Intermediate (from Nitrile Route): If you are synthesizing the target acid via hydrolysis of 4-methylbenzo[d]thiazole-2-carbonitrile, incomplete hydrolysis will result in the corresponding amide as a byproduct. This can be addressed by increasing the reaction time or the concentration of the acid/base used for hydrolysis.

Summary of Troubleshooting Strategies
Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction Oxidation of 2-amino-3-methylthiophenol; Non-inert atmosphere; Insufficient temperature.Use high-purity starting material; Run reaction under N₂ or Ar; Optimize temperature.
Decarboxylation Excessive heat during reaction or work-up; Harsh pH conditions.Lower reaction temperature; Minimize heating time; Use mild work-up procedures.[6]
Multiple Byproducts Impure starting materials; Aerobic conditions; Harsh condensing agents (e.g., PPA).Purify starting materials; Ensure inert atmosphere; Consider milder coupling agents.[4][7]
Incomplete Nitrile Hydrolysis Insufficient reaction time; Low acid/base concentration.Extend reaction time; Increase hydrolyzing agent concentration; Monitor by TLC.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route offers the best control over side reactions?

A1: There are two primary routes: (A) Direct cyclocondensation of 2-amino-3-methylthiophenol with a C2 synthon (like an α-keto acid), and (B) Synthesis and subsequent hydrolysis of 4-methylbenzo[d]thiazole-2-carbonitrile.

  • Route A (Cyclocondensation): This is more atom-economical but is highly sensitive to reaction conditions. The risk of decarboxylation is higher if elevated temperatures are required.[8]

  • Route B (Nitrile Hydrolysis): This two-step route can offer better control. The formation of the benzothiazole ring from a nitrile precursor often proceeds under milder conditions.[9][10] The subsequent hydrolysis is a well-understood transformation, though it must be carefully monitored to prevent incomplete reaction or decarboxylation under harsh conditions.[7]

For applications demanding high purity, Route B often provides a more robust and controllable process.

Q2: How critical is the purity of the precursor, 2-amino-3-methylthiophenol?

A2: It is the single most critical factor for success. This precursor is not as commercially available as its non-methylated analog and is often synthesized in-house from o-toluidine.[11] Any impurities from its synthesis, such as isomeric aminothiophenols, will carry through and result in isomeric benzothiazole products that are exceptionally difficult to separate from the desired 4-methyl isomer. Furthermore, its propensity for oxidation means that even a pure sample can degrade upon improper storage.

Q3: What are the best practices for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) is indispensable.

  • Eluent System: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), with a small amount of acetic acid (0.5-1%) added to ensure the carboxylic acid product moves up the plate and produces a sharp spot.

  • Visualization: Use a UV lamp (254 nm) for visualization. The benzothiazole ring is an excellent chromophore.

  • Analysis: A successful reaction will show the gradual disappearance of the starting material spots and the appearance of a new, typically more polar, product spot. Keep an eye out for the less polar decarboxylated byproduct, which will have a higher Rf value.

Visual Diagrams & Workflows

Synthetic Pathway and Key Side Reactions

The following diagram illustrates the primary synthetic pathway via cyclocondensation and highlights the two most critical side reactions.

G cluster_main SM1 2-amino-3-methylthiophenol Intermediate Thiazoline Intermediate SM1->Intermediate Side1 Disulfide Dimer (Unreactive) SM1->Side1 O₂ (Air) SM2 α-Keto Acid (C2 Synthon) SM2->Intermediate Product 4-Methylbenzo[d]thiazole- 2-carboxylic Acid Intermediate->Product Dehydration Intermediate->Product Side2 4-Methylbenzo[d]thiazole (Decarboxylation) Product->Side2 Heat (Δ)

Caption: Primary synthesis and major side reaction pathways.

Troubleshooting Workflow for Low Product Yield

This decision tree provides a logical sequence for diagnosing the cause of low yield.

G Start Low Yield of Final Product CheckSM Analyze Starting Material (2-amino-3-methylthiophenol) by NMR/TLC Start->CheckSM CheckAtmosphere Review Reaction Setup: Inert Atmosphere? CheckSM->CheckAtmosphere Pure Impure Result: Impure/Oxidized Action: Purify or Resynthesize CheckSM->Impure Impure CheckConditions Analyze Reaction Conditions: Temperature & Time CheckAtmosphere->CheckConditions Yes NotInert Result: No Inert Gas Action: Degas Solvents, Use N₂/Ar Blanket CheckAtmosphere->NotInert No CheckWorkup Analyze Work-up & TLC: Decarboxylation evident? CheckConditions->CheckWorkup Optimal Suboptimal Result: Conditions too mild Action: Increase Temp/Time (Monitor Closely) CheckConditions->Suboptimal Sub-optimal Decarbed Result: Yes Action: Reduce Temp, Use Milder Work-up CheckWorkup->Decarbed Yes Success Problem Resolved Impure->Success NotInert->Success Suboptimal->Success Decarbed->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation with Pyruvic Acid

This protocol is a representative example. Researchers must optimize conditions based on their specific substrate and scale.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add 2-amino-3-methylthiophenol (1.0 eq) and ethanol (degassed, 5 mL per mmol of thiophenol). Begin stirring.

  • Reactant Introduction: In a separate flask, dissolve pyruvic acid (1.1 eq) in degassed ethanol. Add this solution dropwise to the stirring thiophenol solution at room temperature over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC every hour.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Slowly add cold water to the concentrated mixture until a precipitate forms. Stir in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold hexane wash to aid in drying.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

References

  • Chakraborti, A. K., et al. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Organic Preparations and Procedures International. Available from: [Link]

  • Google Patents. CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available from: [Link]

  • Wikipedia. 2-Aminothiophenol. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available from: [Link]

  • Beilstein Journals. Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][12]benzothiazines: access to pyrrolo[2,1-b][1][11]benzothiazoles. Available from: [Link]

  • National Center for Biotechnology Information. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Available from: [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • ResearchGate. Synthesis of 6, 5 and 4-mono-substituted 2-cyanobenzothiazoles (4a-p).... Available from: [Link]

Sources

Preventing decarboxylation of 4-Methylbenzo[d]thiazole-2-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Decarboxylation in Your Experiments

Welcome to the technical support center for 4-Methylbenzo[d]thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this important heterocyclic building block. A known challenge when working with benzothiazole-2-carboxylic acids is their propensity for decarboxylation, which can lead to yield loss and impurities. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you mitigate this unwanted side reaction and ensure the success of your experiments.

Understanding the Challenge: The Instability of Benzothiazole-2-carboxylic Acids

Benzothiazole-2-carboxylic acids are known to be susceptible to decarboxylation, a chemical reaction that results in the loss of a carboxyl group as carbon dioxide (CO₂). This process can be initiated by heat, acidic or basic conditions, and certain reagents. The stability of these compounds can be influenced by the nature and position of substituents on the benzothiazole ring system. While specific kinetic data for the 4-methyl derivative is not extensively documented in publicly available literature, the general principles of heteroaromatic carboxylic acid stability provide a strong foundation for understanding and preventing its degradation. It has been observed that some benzothiazole-2-carboxylic acid derivatives are unstable and readily undergo decarboxylation[1]. For instance, 6-hydroxybenzothiazole-2-carboxylic acid has been found to slowly decarboxylate in solution even at ambient temperature[1][2].

The primary product of decarboxylation is 4-methylbenzo[d]thiazole, a compound with different physical and chemical properties than the desired carboxylic acid. Its presence can complicate purification and downstream reactions.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decarboxylate?

Q2: How does pH affect the stability of this compound?

Both acidic and basic conditions can promote decarboxylation. In acidic media, protonation of the thiazole nitrogen can facilitate the loss of CO₂. Under basic conditions, the formation of the carboxylate anion can also lead to instability, although the exact mechanism may vary. For sensitive substrates, maintaining a neutral pH is often the safest approach. If your reaction requires acidic or basic conditions, consider using the mildest possible reagents and monitor the reaction for byproduct formation. A kinetic study on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids revealed that the mechanism can vary depending on the proton activity[3].

Q3: What are the best practices for storing this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A tightly sealed container is recommended to protect it from moisture and atmospheric CO₂, which could potentially create a slightly acidic microenvironment. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: I am performing an amide coupling reaction and observing significant amounts of the decarboxylated byproduct. What can I do?

This is a common issue. Decarboxylation can compete with the desired amide bond formation, especially if the reaction requires elevated temperatures or prolonged reaction times. Here are some troubleshooting steps:

  • Choice of Coupling Reagent: Opt for modern coupling reagents that are known for their high efficiency and mild activation conditions, such as HATU, HBTU, or COMU. These reagents can often drive the reaction to completion at lower temperatures and shorter times[4].

  • Temperature Control: Perform the reaction at the lowest possible temperature. Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Order of Addition: Activate the carboxylic acid with the coupling reagent first before adding the amine. This can minimize the time the free carboxylic acid is exposed to potentially destabilizing conditions.

  • Protecting Groups: If the amine component is not sensitive, consider converting the carboxylic acid to a more stable activated species, such as an acid chloride, immediately before the coupling step. However, the conditions for forming the acid chloride must be carefully controlled to prevent decarboxylation[5].

Troubleshooting Guide: Minimizing Decarboxylation in Your Reactions

This section provides a structured approach to troubleshooting experiments where decarboxylation of this compound is a suspected or confirmed issue.

Observation Potential Cause Recommended Action(s)
Low yield of desired product and presence of 4-methylbenzo[d]thiazole in the crude reaction mixture. Thermal decomposition during a reaction requiring heat.1. Reduce the reaction temperature. 2. Decrease the reaction time. 3. Consider a different synthetic route that avoids high temperatures.
Formation of decarboxylated byproduct during workup or purification. Exposure to strong acid or base during extraction or chromatography.1. Use mild acids/bases for pH adjustments (e.g., dilute acetic acid, saturated sodium bicarbonate). 2. Buffer your chromatography mobile phase to a neutral pH if possible. 3. Minimize the time the compound is in solution.
Amide coupling reactions are sluggish and require forcing conditions, leading to decarboxylation. Steric hindrance or low nucleophilicity of the amine.1. Use a more powerful, yet mild, coupling reagent (e.g., COMU, T3P). 2. Increase the concentration of the reactants to favor the bimolecular coupling reaction over the unimolecular decarboxylation. 3. Consider a two-step process where the carboxylic acid is first converted to a more reactive derivative (e.g., an activated ester) under controlled conditions.
Inconsistent results between batches of the starting material. Degradation of this compound during storage.1. Verify the purity of the starting material by NMR or LC-MS before use. 2. Ensure proper storage conditions (cool, dry, dark, and tightly sealed).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Decarboxylation

This protocol is designed for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The use of a low temperature and a highly efficient coupling reagent like HATU minimizes the thermal energy available for decarboxylation and accelerates the desired amide bond formation, making it the predominant reaction pathway[4].

Protocol 2: Protecting Group Strategy for Multi-Step Syntheses

In complex syntheses, it may be beneficial to protect the carboxylic acid as an ester to prevent decarboxylation during intermediate steps. A methyl or ethyl ester is a common choice.

Esterification:

  • Suspend this compound in an excess of methanol or ethanol.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the ester with an organic solvent.

  • Dry the organic layer and concentrate to obtain the ester.

Deprotection (Hydrolysis):

  • Dissolve the ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 - 2.0 equivalents).

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4 at 0 °C.

  • Extract the carboxylic acid with an organic solvent.

  • Dry and concentrate to yield the deprotected this compound.

Causality: Converting the carboxylic acid to an ester removes the acidic proton and changes the electronic nature of the carboxyl group, significantly increasing its stability towards decarboxylation under many reaction conditions[6][7]. The choice of a base for hydrolysis is critical; LiOH is often used as it can be effective at room temperature, thus avoiding heat.

Visualization of Key Concepts

Decarboxylation Pathway

reactant This compound intermediate Transition State reactant->intermediate Heat, Acid, or Base product 4-Methylbenzo[d]thiazole intermediate->product co2 CO₂ intermediate->co2

Caption: Proposed pathway for the decarboxylation of this compound.

Experimental Workflow for Amide Coupling

start Dissolve Carboxylic Acid in Anhydrous DMF cool Cool to 0 °C start->cool activate Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) cool->activate preactivate Stir for 15-30 min (Pre-activation) activate->preactivate add_amine Add Amine preactivate->add_amine react Stir at 0 °C to Room Temperature add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Amide Product purify->product

Caption: Step-by-step workflow for a robust amide coupling protocol.

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Protecting Groups. University of California, Irvine.
  • Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates.
  • Protective Groups. Organic Chemistry Portal.
  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III)
  • Process for the preparation of 4-methyl-2-amino-benzothiazole.
  • Application Notes: Protecting Group Strategies for 4-Methyloxolane-2-carboxylic Acid. BenchChem.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses.
  • Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α‐Keto Acids.
  • dM-Dim for Carboxylic Acid Protection.
  • Decarboxyl
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid.
  • A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents. BenchChem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
  • Decarboxyl
  • Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with alpha-Oxocarboxylic Acids.
  • Amide Synthesis. Fisher Scientific.
  • Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. ChemRxiv.
  • Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. BenchChem.
  • Coupling Reagents. Aapptec.
  • Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evalu
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • 4-Methylbenzo[d]thiazole. BLD Pharm.
  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole.
  • 2-Amino-4-methylbenzothiazole. PubChem.
  • Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. PubMed Central.
  • 4-methylbenzo[d]thiazol-2-ol (C8H7NOS). PubChem.
  • New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix‐assisted laser desorption/ionization mass spectrometry in negative ion mode.
  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological m

Sources

Stability of 4-Methylbenzo[d]thiazole-2-carboxylic acid in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Experimental Reproducibility in DMSO Solutions

Welcome to the technical support center for 4-Methylbenzo[d]thiazole-2-carboxylic acid. As Senior Application Scientists, we understand that the integrity of your experiments begins with the stability of your reagents. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when working with this compound dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the foundational knowledge and practical protocols to ensure the stability of your compound, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Section 1: Stock Solution Preparation & Handling
Q1: What is the best practice for preparing a stock solution of this compound in DMSO?

A1: Proper preparation of your stock solution is the critical first step in any experiment. The goal is to ensure complete dissolution without compromising the compound's integrity.

Begin by ensuring the powdered compound is at the bottom of the vial; we recommend a brief centrifugation.[1] Use a high-purity, anhydrous grade of DMSO to minimize the presence of water, which can affect solubility and long-term stability.[2][3] Add the calculated volume of DMSO directly to the vial to achieve your target concentration (e.g., 10 mM or 20 mM). To facilitate dissolution, vortex the solution intermittently and, if necessary, use a brief sonication bath. Visually inspect the solution against a light source to confirm that no solid particulates remain. Once fully dissolved, it is imperative to aliquot the stock solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

Q2: Why is the grade of DMSO so important for compound stability?

A2: The choice of DMSO grade is crucial for two primary reasons: purity and water content. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water can act as a catalyst for hydrolytic degradation pathways or alter the compound's solubility, potentially leading to precipitation over time.[2][3] Using an anhydrous (water-free) and high-purity (e.g., ≥99.9%) grade of DMSO minimizes these risks. Furthermore, lower-purity grades may contain contaminants that could directly react with your compound or interfere with biological assays.

Q3: My compound is difficult to dissolve. What can I do?

A3: If this compound is not readily dissolving at your desired concentration, consider a few gentle techniques before resorting to more aggressive methods. First, ensure you are giving it adequate time with vortexing or agitation. A brief (5-10 minute) sonication in a water bath can provide the energy needed to break up solid aggregates. Gentle warming (e.g., to 37°C) can also increase solubility, but this should be done cautiously as heat can accelerate degradation for some compounds. If these methods fail, it is possible you are exceeding the compound's solubility limit in DMSO. In this case, you will need to prepare a more dilute stock solution.

Section 2: Storage and Long-Term Stability
Q4: What are the recommended storage conditions for my DMSO stock solution?

A4: Proper storage is essential to maintain the chemical integrity of this compound. For long-term storage (months to years), aliquots of the DMSO stock solution should be kept at -80°C.[1] For short-term storage (weeks to a month), -20°C is generally acceptable.[1] Always store vials upright and ensure they are tightly sealed to prevent the ingress of atmospheric moisture. Protect the compound from light by using amber vials or by storing clear vials in a light-blocking container, as light can promote photo-degradation.

ParameterRecommendationRationale
Temperature -80°C (long-term) or -20°C (short-term)Minimizes chemical degradation kinetics.
Container Tightly sealed, amber glass or polypropylene vialsPrevents moisture absorption and light exposure.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles and contamination.[1]
Atmosphere Standard air is usually acceptable; consider inert gas for highly sensitive compounds.Reduces risk of oxidation.
Q5: My DMSO stock solution froze during storage. Is it still viable?

A5: Yes, it is completely normal for DMSO to freeze, as its freezing point is around 18.5°C (65°F).[5] A frozen stock solution does not indicate a problem with the compound. To use it, allow the vial to thaw completely at room temperature or by gently warming it in your hand or a warm water bath.[5] It is critical to ensure the solution is homogeneous before use; vortex the vial thoroughly after thawing to redissolve the compound uniformly, as the solute can concentrate during the freezing process.

Q6: How concerned should I be about repeated freeze-thaw cycles?

A6: You should be very concerned. Repeated freeze-thaw cycles are a major contributor to compound degradation and precipitation.[1] Each cycle can introduce small amounts of atmospheric moisture into the vial, which accumulates over time and can decrease the stability of your compound.[2] The physical stress of freezing and thawing can also promote precipitation. This is why the best practice is to create small, single-use aliquots from your primary stock solution immediately after preparation. This strategy ensures that the main stock is not repeatedly temperature-cycled. Studies have shown that while some compounds are stable for several freeze-thaw cycles, it is a significant risk factor for others.[3]

Section 3: Troubleshooting Potential Issues
Q7: I've observed precipitation in my stock solution after thawing. What should I do?

A7: Precipitation upon thawing can indicate several issues, most commonly that the compound's solubility limit was exceeded during initial dissolution (creating a supersaturated solution) or that the compound has degraded into a less soluble product.

First, attempt to redissolve the precipitate by warming the vial to 37°C and vortexing thoroughly. If the precipitate redissolves, the solution was likely supersaturated. Be cautious, as it may crash out of solution again upon cooling or when diluted into aqueous media. If the precipitate does not redissolve, it may be a degradant or an insoluble salt. In this case, the stock solution is compromised and should not be used for quantitative experiments. The best course of action is to prepare a fresh stock solution at a slightly lower concentration.

G start Precipitate observed in thawed DMSO stock warm_vortex Warm to 37°C and vortex thoroughly start->warm_vortex check_dissolved Does precipitate redissolve? warm_vortex->check_dissolved supersaturated Solution was likely supersaturated. Use with caution. Consider preparing a fresh, more dilute stock. check_dissolved->supersaturated Yes compromised Stock is compromised. Do not use for quantitative experiments. Prepare a fresh stock solution. check_dissolved->compromised No

Caption: Troubleshooting flowchart for precipitation in DMSO stock.

Q8: I suspect my compound is degrading in DMSO. How can I confirm this?

A8: The most reliable way to assess compound stability is through analytical chemistry, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] By comparing an aged sample to a freshly prepared standard or a sample stored at -80°C (t=0 reference), you can quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products. A typical stability study involves analyzing the sample at multiple time points (e.g., 0, 24, 48, 72 hours) under specific storage conditions (e.g., room temperature). A decrease in the peak area of the parent compound and the emergence of new peaks are clear indicators of degradation.

Q9: Could the carboxylic acid functional group on my molecule react with DMSO?

A9: While DMSO is considered a relatively inert solvent, it is not completely unreactive.[7] Under certain conditions, such as high temperatures or in the presence of specific catalysts, carboxylic acids can react with DMSO to form methylthiomethyl (MTM) esters or other byproducts.[8][9] Some studies have also investigated the formation of hydrogen-bonded complexes between carboxylic acids and DMSO, which could influence reactivity.[10] While such reactions are generally unlikely to occur to a significant extent under standard laboratory storage conditions (low temperature, neutral pH), the possibility cannot be entirely dismissed without empirical data. If you observe unexpected results or new species by LC-MS, this potential reactivity is a factor to consider in your investigation.

Experimental Protocols & Workflows

Workflow: Stock Solution Preparation and Storage

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage weigh 1. Weigh solid compound add_dmso 2. Add anhydrous DMSO to target concentration weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve inspect 4. Visually inspect for particulates dissolve->inspect t0_sample 5. (Optional) Take a t=0 sample for LC-MS analysis inspect->t0_sample aliquot 6. Aliquot into single-use, light-protected vials t0_sample->aliquot store 7. Store tightly sealed at -20°C or -80°C aliquot->store

Caption: Recommended workflow for preparing and storing stock solutions.

Protocol 1: Assessing Compound Stability by HPLC-UV

This protocol provides a framework for evaluating the short-term stability of this compound in a DMSO solution at room temperature.

Materials:

  • This compound

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately prepare a 10 mM stock solution of the compound in DMSO as per the workflow above.

  • Prepare Time-Zero (t=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of ~50 µM in a 50:50 acetonitrile:water mixture. This will be your reference sample.

  • Initiate Stability Study: Leave the master stock solution vial on the benchtop at room temperature, protected from direct light.

  • Prepare Subsequent Time-Point Samples: At designated time points (e.g., 4, 8, 24, 48, and 72 hours), take an aliquot from the master stock and prepare a ~50 µM sample in the same manner as the t=0 sample.

  • HPLC Analysis:

    • Develop an HPLC method that gives a sharp, well-resolved peak for the parent compound.

    • Inject all prepared samples (t=0 and subsequent time points) using the same method.

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Normalize the peak area of each time point to the peak area of the t=0 sample to calculate the percentage of compound remaining.

    • % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

    • Examine the chromatograms for any new peaks that increase over time, which would indicate the formation of degradation products.

Interpretation: A loss of parent compound peak area of >5-10% over the time course suggests that the compound has limited stability under the tested conditions.

References
  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Bocan Biotech. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • Royal Society of Chemistry. KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Organic & Biomolecular Chemistry. [Link]

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • ResearchGate. KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?[Link]

  • Royal Society of Chemistry. (2022, November 18). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • dmsostore. Product Care and Storage. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]

  • Mongolia Journals Online. (2022, May 30). A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]

  • SAGE Journals. (2025, November 11). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

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Troubleshooting low bioactivity of 4-Methylbenzo[d]thiazole-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Methylbenzo[d]thiazole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance for a common but complex issue: observing lower-than-expected bioactivity in biochemical or cell-based assays. Our approach is rooted in a systematic, evidence-based process of elimination, moving from compound-specific issues to assay- and biology-related factors.

Frequently Asked Questions (FAQs)
Q1: I've tested this compound in my assay and see little to no activity. Where should I begin troubleshooting?

This is a frequent challenge in early-stage drug discovery. The absence of a signal is, in itself, a data point that requires systematic investigation. Low bioactivity can stem from three primary areas: the compound itself, the assay system, or the biological context.[1] A logical first step is to rule out issues with the physical and chemical integrity of your compound before investing resources in re-evaluating the assay or biological hypothesis. Poor solubility is a very common cause of apparently low activity.[1][2]

The flowchart below outlines a structured approach to diagnosing the root cause.

Troubleshooting_Workflow Start Observation: Low Bioactivity of Compound Compound_Check Step 1: Compound-Centric Troubleshooting Start->Compound_Check Solubility Q3: Is the compound soluble in assay buffer? Compound_Check->Solubility Purity Q2: Is the compound pure and correctly identified? Compound_Check->Purity Stability Q4: Is the compound stable under assay conditions? Compound_Check->Stability Assay_Check Step 2: Assay-Centric Troubleshooting Controls Q5: Are assay controls (positive/negative) performing correctly? Assay_Check->Controls Interference Q6: Is the compound interfering with the assay readout? Assay_Check->Interference Biology_Check Step 3: Biology-Centric Troubleshooting Permeability Q7: Can the compound cross the cell membrane? Biology_Check->Permeability Metabolism Q8: Does the compound require metabolic activation? Biology_Check->Metabolism Solubility->Assay_Check If compound integrity is confirmed Purity->Assay_Check If compound integrity is confirmed Stability->Assay_Check If compound integrity is confirmed Controls->Biology_Check If assay performance is validated Interference->Biology_Check If assay performance is validated Conclusion Root Cause Identified Permeability->Conclusion If biological mechanism is elucidated Metabolism->Conclusion If biological mechanism is elucidated

Caption: General troubleshooting workflow for low bioactivity.

Part 1: Compound-Centric Troubleshooting

The most direct cause of low activity is often the compound's failure to be present in the assay at the intended concentration and in its active form.

Q2: How can I be sure that the vial labeled "this compound" contains the correct, pure material?

Expert Insight: Compound identity and purity are foundational assumptions for any experiment. Impurities can dilute the active compound, leading to an overestimation of its concentration and thus an underestimation of its potency.[3]

Recommended Action: Verify the compound's identity and purity using analytical chemistry techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity and identity confirmation. It will separate the main compound from impurities and provide the molecular weight of the primary peak, which should match the expected mass of this compound (C9H7NO2S, ~193.22 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a structural fingerprint of the molecule. The resulting spectrum should be consistent with the structure of this compound.

If the purity is below 95%, the apparent low bioactivity may be a direct result of lower effective concentration.

Q3: My compound's purity is confirmed, but I still see low activity. Could solubility be the issue?

Expert Insight: Absolutely. This is one of the most common reasons for "false negative" results in screening campaigns.[1][2] If a compound precipitates out of the assay buffer, its effective concentration at the biological target is significantly lower than the nominal concentration you calculated.[1] Many organic molecules, despite being soluble in 100% DMSO for stock solutions, will crash out when diluted into an aqueous assay buffer.[2]

Recommended Action: Determine the aqueous solubility of your compound in the final assay buffer.

  • Prepare a high-concentration stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Dilute into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer (e.g., 98 µL). This mimics the final DMSO concentration in your assay (e.g., 2%).

  • Incubate and Inspect: Shake the plate for 1-2 hours at the assay's incubation temperature. Inspect each well for visible precipitate using a plate reader (by measuring light scatter at ~600-700 nm) or a microscope.

  • Determine Solubility Limit: The highest concentration that remains clear of precipitate is your approximate kinetic solubility limit. Do not test the compound at concentrations above this limit.

Solvent System Target Concentration (µM) Visual Observation (2 hrs) Approximate Solubility
Assay Buffer (pH 7.4) + 1% DMSO100Heavy Precipitate< 5 µM
Assay Buffer (pH 7.4) + 1% DMSO50Moderate Precipitate< 5 µM
Assay Buffer (pH 7.4) + 1% DMSO10Light Haze~ 5 µM
Assay Buffer (pH 7.4) + 1% DMSO5Clear> 5 µM
Assay Buffer (pH 8.0) + 1% DMSO10Clear> 10 µM
Caption: Example solubility data for this compound. The carboxylic acid moiety suggests pH-dependent solubility.[2]
Q4: If the compound is soluble, could it be degrading during my experiment?

Expert Insight: Compound stability is another critical parameter. The compound must remain intact for the duration of the assay to exert its biological effect.[3][4] Degradation can occur due to temperature, pH, light exposure, or reaction with media components.[5]

Recommended Action: Assess the stability of this compound in your assay buffer over time.

  • Sample Preparation: Prepare a solution of your compound in the final assay buffer at your highest intended test concentration.

  • Time Points: Aliquot this solution into several vials. Place one vial at -80°C (this is your T=0 reference). Place the other vials under the exact conditions of your assay (e.g., 37°C incubator).

  • Analysis: At various time points (e.g., 0, 2, 8, 24 hours), retrieve one vial from the incubator and immediately freeze it at -80°C to stop any further degradation.

  • LC-MS Quantification: Once all time points are collected, analyze all samples by LC-MS. Quantify the peak area of the parent compound (m/z ~194.02 for [M+H]⁺) in each sample.

  • Calculate Stability: Express the peak area at each time point as a percentage of the peak area from the T=0 sample. A loss of >10-15% over the assay duration indicates a potential stability issue.

Part 2: Assay-Centric Troubleshooting

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the assay itself. An assay must be robust and reproducible to yield trustworthy data.[6][7]

Q5: How do I confirm my assay is working correctly and is sensitive enough to detect activity?

Expert Insight: Every assay plate must include controls that validate the run. The performance of these controls allows you to calculate key assay quality metrics, such as the Z'-factor, which measures the statistical separation between your positive and negative controls. A Z'-factor above 0.4 is generally considered robust for screening.[7][8]

Recommended Action:

  • Positive Control: Include a known inhibitor or activator for your target. This demonstrates that the assay can detect a "hit." If the positive control fails, the assay itself is not working.

  • Negative/Vehicle Control: Include wells treated only with the vehicle (e.g., 1% DMSO). This defines the baseline or 0% activity level. High variability in these wells can obscure a real but modest effect from your test compound.[3]

Q6: Could this compound be directly interfering with my assay's detection method?

Expert Insight: This is a common source of artifacts, particularly in high-throughput screening (HTS).[9][10] The compound itself might possess properties that mimic or mask a true biological signal. For example, many heterocyclic compounds are autofluorescent, which can be problematic in fluorescence-based assays.[1][9]

Recommended Action: Run a counter-screen to test for assay interference.

  • Assay Setup: Prepare two sets of assay plates.

  • Plate A (Standard Assay): Run the assay as usual, with all components (e.g., enzyme, substrate, cells) and your compound.

  • Plate B (Interference Assay): Run the assay with all components except for a key biological element (e.g., without the enzyme, or using dead cells). Add your compound to these wells.

  • Read and Compare: Read both plates on the fluorometer. If you see a signal in Plate B that correlates with the concentration of your compound, this indicates direct interference (e.g., autofluorescence). This signal must be subtracted from the data in Plate A, or a different assay technology should be considered.

Part 3: Biology-Centric Troubleshooting

If both the compound and the assay are sound, the reason for low activity may lie in the biological context of the experiment.

Q7: I'm running a cell-based assay. What if my compound isn't getting into the cells?

Expert Insight: For a compound to act on an intracellular target, it must first cross the cell membrane.[11] Poor membrane permeability is a major hurdle in drug development. Physicochemical properties like molecular weight, lipophilicity (clogP), and the number of hydrogen bond donors/acceptors can predict permeability, famously summarized in Lipinski's "Rule of 5".[11]

Recommended Action: Evaluate the potential cell permeability of your compound.

  • In Silico Prediction: Use online tools to calculate the physicochemical properties of this compound and assess its compliance with Lipinski's rules.

  • In Vitro Permeability Assays: If permeability is a significant concern, experimental validation may be necessary. Standard methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) or using cell monolayers like Caco-2 or MDCK cells.[11][12] These assays measure the rate at which a compound passes from a donor to a receiver compartment.[13]

Cell_Assay_Workflow Start Start: Add Compound to Media Solubility Checkpoint 1: Solubility in Media Start->Solubility Permeability Checkpoint 2: Membrane Permeability Solubility->Permeability Passes Precipitate Outcome: Precipitation (Low Effective Conc.) Solubility->Precipitate Fails Target Compound binds intracellular target Permeability->Target Passes NoEntry Outcome: Compound remains extracellular Permeability->NoEntry Fails Signal Biological Signal Generated Target->Signal Success Outcome: Bioactivity Observed Signal->Success

Caption: Key checkpoints for compound activity in a cell-based assay.

Q8: Could my compound be a "pro-drug" that is inactive until it is metabolized?

Expert Insight: Yes, this is a well-established concept in pharmacology. Many in vitro assays, especially biochemical assays or those using cell lines with low metabolic capacity, will fail to detect activity from compounds that require metabolic activation.[14][15] The parent compound may be inactive, while a metabolite is the true active agent.[14][16]

Recommended Action: Test for metabolism-dependent activity.

  • Metabolizing System: The most common in vitro metabolizing systems are liver S9 fractions or cryopreserved hepatocytes.[17][18] S9 fractions contain a mixture of microsomal and cytosolic enzymes and require cofactors like NADPH.[16]

  • Experimental Setup:

    • Condition 1 (No Metabolism): Your standard assay setup with the compound.

    • Condition 2 (Metabolism): Your assay setup co-incubated with the S9 fraction and an NADPH-regenerating system.

    • Condition 3 (Control): Your assay setup with the S9 fraction but without the NADPH-regenerating system. This controls for non-NADPH-dependent effects.

  • Analysis: Compare the bioactivity of this compound across the three conditions. A significant increase in activity in Condition 2, but not in Conditions 1 or 3, strongly suggests that a metabolite is responsible for the bioactivity.

References
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). Google Cloud.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Söllner, S. (2024, April 24). Essential Considerations for Successful Assay Development. Dispendix.
  • (2024, January 24). Assay Development: Best Practices in Drug Discovery. Technology Networks.
  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (n.d.). NorthEast BioLab.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.
  • Methods for Measuring Permeability. (n.d.). NCBI Bookshelf.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2020). MDPI.
  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (n.d.). National Toxicology Program.
  • Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds. (n.d.). BenchChem.
  • Hansen, L. P., et al. (2007). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity. PubMed.
  • Assessment of compound stability in assay buffer. (n.d.). Assay Guidance Manual - NCBI.
  • Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm.
  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2023). Journal of Chemical Information and Modeling - ACS Publications.
  • Biological Assay Development. (n.d.). Charles River Laboratories.
  • Quantifying Permeation of Small Charged Molecules across Channels: Electrophysiology in Small Volumes. (2018). ACS Omega.
  • Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. (2025). ResearchGate.
  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (n.d.). ResearchGate.
  • Solubility: a speed–breaker on the drug discovery highway. (2017). MedCrave online.
  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2020). Taylor & Francis Online.
  • Essentials in Bioassay Development. (2019). BioPharm International.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). PMC - NIH.
  • Troubleshooting low bioactivity in aminotetrazole screening. (n.d.). BenchChem.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. (n.d.). ResearchGate.
  • Drug Metabolism Assays. (n.d.). BioIVT.

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Optimizing reaction conditions for the synthesis of 4-Methylbenzo[d]thiazole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylbenzo[d]thiazole-2-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these important heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the challenges of this synthesis, ensuring both success and safety in your laboratory.

This document is structured as a dynamic resource, moving from frequently asked questions to in-depth troubleshooting guides, detailed experimental protocols, and visual aids to clarify complex processes.

Frequently Asked Questions (FAQs)

Here we address common preliminary questions that researchers often have before embarking on the synthesis.

Q1: What is the most common and reliable synthetic strategy for constructing the this compound core?

The most established route involves a multi-step process beginning with the synthesis of the key intermediate, 2-amino-3-methylbenzenethiol. This intermediate is then cyclized with an appropriate C2 synthon, typically an α-halo ester like ethyl 2-chloroacetoacetate, to form the corresponding ethyl ester of the target molecule. The final step is the hydrolysis of this ester to yield the desired carboxylic acid. This strategy provides a robust framework for generating a variety of analogs by modifying the starting materials or the C2 synthon.

Q2: What are the primary safety concerns I should be aware of?

The primary safety concern revolves around the handling of the thiol intermediate, 2-amino-3-methylbenzenethiol. Thiols are notorious for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood.[1] Furthermore, 2-aminothiophenols are susceptible to oxidation and can be toxic.[1][2] Always consult the Safety Data Sheet (SDS) for all reagents, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I effectively monitor the progress of the cyclization and hydrolysis reactions?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[1] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. A standard eluent system to start with for these compounds is a mixture of ethyl acetate and hexane. Visualization under UV light is typically effective for these aromatic systems.[1]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, the field of green chemistry has made inroads into benzothiazole synthesis. Many modern protocols focus on using water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions to minimize waste.[3][4][5] For instance, some methods utilize catalysts like samarium triflate in an aqueous medium for the condensation step.[4] Microwave-assisted synthesis is another green approach that can dramatically reduce reaction times and energy consumption.[1]

Visualizing the Synthetic Workflow

The following diagram outlines the general multi-step synthesis pathway from a common starting material to the final product.

Synthetic_Workflow A o-Toluidine B 2-Amino-4-methylbenzo[d]thiazole A->B 1. NaSCN, HCl 2. Br2, CH2Cl2 C 2-Amino-3-methylbenzenethiol (Key Intermediate) B->C NaOH (aq) Hydrolysis E Ethyl 4-methylbenzo[d]thiazole-2-carboxylate C->E Cyclocondensation D Ethyl 2-chloroacetoacetate D->E F This compound (Final Product) E->F LiOH or KOH Ester Hydrolysis

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product

Low yield is a frequent challenge in multi-step organic synthesis. The causes can range from reagent quality to suboptimal reaction conditions.[1]

Potential Cause Recommended Solution & Rationale
Poor Quality of Starting Materials The key intermediate, 2-amino-3-methylbenzenethiol, is highly susceptible to air oxidation, forming a disulfide byproduct.[1] Action: Use freshly prepared or purified thiol. If using a commercial source, ensure it's from a recently opened bottle and has been stored under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The cyclocondensation and hydrolysis steps are temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while too high a temperature may promote side reactions or decomposition.[1] Action: Monitor the reaction progress by TLC to determine the optimal reaction time at a given temperature. For the cyclization, a gentle reflux is often required. For hydrolysis, lower temperatures (0°C to room temperature) are typically used to prevent unwanted decarboxylation.[6]
Incomplete Reaction The reaction may not have reached completion. Action: Extend the reaction time, checking periodically with TLC until the starting material spot is no longer visible. If the reaction has stalled, a slight increase in temperature or the addition of a catalyst might be necessary.
Product Loss During Work-up The desired product or intermediate can be lost during aqueous extractions or purification. Action: Ensure the pH of the aqueous layer is correctly adjusted to precipitate or extract your compound efficiently. When performing recrystallization, optimize the solvent system to maximize recovery and minimize solubility of the product in the cold solvent.[2]
Problem 2: Formation of Significant Side Products

The presence of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and lower your yield.

Observed Side Product / Issue Likely Cause & Solution
Disulfide Impurity The thiol group of 2-amino-3-methylbenzenethiol has oxidized. Action: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[1] Degassing your solvents prior to use can also be beneficial.
Incomplete Cyclization Intermediate The intermediate Schiff base (from the reaction of the aminothiophenol and the keto-ester) may not have fully cyclized.[1] Action: Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to drive the cyclization to completion. In some benzothiazole syntheses, a mild oxidizing agent is needed for the final aromatization step.[2]
Decarboxylation of Final Product Benzothiazole-2-carboxylic acids can be unstable and undergo decarboxylation, especially at elevated temperatures or under harsh pH conditions.[7] Action: Perform the final hydrolysis step under mild conditions (e.g., using LiOH in a THF/water mixture at room temperature).[6] When acidifying to precipitate the product, do so carefully at low temperatures (e.g., in an ice bath) and avoid strong acids if possible.
Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your reaction.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting Start Reaction Complete. Analyze by TLC. CheckYield Is the product spot strong and clean? Start->CheckYield LowYield Low Yield or No Product CheckYield->LowYield No, spot is weak or absent SideProducts Multiple Side Product Spots CheckYield->SideProducts No, multiple spots GoodResult Proceed to Work-up and Purification CheckYield->GoodResult Yes LY1 Verify Reagent Quality (esp. aminothiophenol) LowYield->LY1 SP1 Run reaction under _inert atmosphere_ SideProducts->SP1 LY2 Optimize Reaction Time & Temperature LY1->LY2 LY3 Check Work-up Procedure (pH, extraction) LY2->LY3 SP2 Ensure cyclization is complete (TLC) SP1->SP2 SP3 Use milder conditions for hydrolysis SP2->SP3

Caption: A logical flowchart for troubleshooting common synthesis problems.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance. Quantities can be scaled as needed.

Protocol 1: Synthesis of 2-Amino-3-methylbenzenethiol (Key Intermediate)

This two-step procedure is adapted from established methods for preparing aminothiophenols from their corresponding aminobenzothiazoles.[8][9][10]

Step A: Synthesis of 2-Amino-4-methylbenzo[d]thiazole

  • In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1.0 eq) and sodium thiocyanate (1.1 eq) in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction to room temperature, at which point a solid should precipitate. Collect the solid by filtration and recrystallize from ethanol to yield N-(o-tolyl)thiourea.

  • Dissolve the N-(o-tolyl)thiourea in dichloromethane (CH₂Cl₂) and cool the solution to -5°C in an ice-salt bath.

  • Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature below 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the mixture, wash with water and a dilute solution of sodium bisulfite, and then adjust the pH to ~8 with ammonia solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to obtain 2-amino-4-methylbenzo[d]thiazole.[8]

Step B: Hydrolysis to 2-Amino-3-methylbenzenethiol

  • In a round-bottom flask, place the 2-amino-4-methylbenzo[d]thiazole (1.0 eq) and a 25% aqueous solution of sodium hydroxide (approx. 10 eq).

  • Heat the mixture to reflux for 24-48 hours, or until the evolution of ammonia gas ceases (can be tested with moist litmus paper).

  • Cool the reaction mixture in an ice bath and carefully neutralize with glacial acetic acid or dilute HCl until the pH is weakly acidic to neutral (pH 6-7), which will precipitate the product.[9]

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-methylbenzenethiol, which should be used immediately or stored under an inert atmosphere.

Protocol 2: Synthesis of Ethyl 4-methylbenzo[d]thiazole-2-carboxylate

This protocol describes the core cyclocondensation reaction.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
2-Amino-3-methylbenzenethiol1.0139.22101.39 g
Ethyl 2-chloroacetoacetate1.1164.59111.81 g (1.55 mL)
Ethanol---40 mL
Triethylamine (Et₃N)1.2101.19121.21 g (1.67 mL)

Procedure:

  • To a solution of 2-amino-3-methylbenzenethiol (1.0 eq) in ethanol in a round-bottom flask, add triethylamine (1.2 eq).

  • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the stirred solution at room temperature.

  • After the addition, heat the reaction mixture to reflux and monitor its progress by TLC (typically 4-8 hours).

  • Once the starting thiol is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure ethyl ester.

Protocol 3: Hydrolysis to this compound

This final step is a saponification of the ester.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Ethyl 4-methylbenzo[d]thiazole-2-carboxylate1.0221.2881.77 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)1.541.96120.50 g
Tetrahydrofuran (THF)---25 mL
Water---10 mL

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Cool the solution in an ice bath to 0-10°C.

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 30 minutes to 2 hours.[6] Monitor the disappearance of the starting ester by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify slowly with cold 1N HCl until the product precipitates (typically pH 3-4).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final this compound.

References

  • El-Gohary, N. S., & Shaaban, M. R. (2010). Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Sutoris, V., & Foltinova, P. (1978). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Retrieved from [Link]

  • CN102731353A. (2012). Synthesis method of 2-amino-3-methyl thiophenol. Google Patents.
  • Kryshchyshyn, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]

  • Kaitner, B., et al. (2023). Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Wang, J., et al. (n.d.). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry. Retrieved from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylbenzene-1-thiol. Retrieved from [Link]

  • Wang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Chemistry Central Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. Retrieved from [Link]

  • Reddit. (2024, February 4). Synthesis of 2-amino-benzenthiol. r/OrganicChemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. Retrieved from [Link]

  • CN105061210A. (2015). Preparation method for ethyl 2-chloroacetoacetate. Google Patents.

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Technical Support Center: Purification of Acidic Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges in the purification of acidic benzothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these valuable molecules.

Introduction to the Challenge

Benzothiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] When these heterocyclic scaffolds bear acidic functional groups, such as carboxylic acids or phenols, their purification can become a significant bottleneck in the synthetic workflow. The interplay between the inherent properties of the benzothiazole ring and the ionizable nature of the acidic group presents unique challenges in solubility, stability, and chromatographic behavior. This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my acidic benzothiazole compounds difficult to purify by standard silica gel chromatography?

A1: Several factors contribute to the difficulty of purifying acidic benzothiazoles on standard silica gel:

  • Strong Adsorption and Tailing: The acidic protons on your compound can strongly interact with the silanol groups (Si-OH) on the surface of silica gel, which are themselves weakly acidic. This can lead to significant peak tailing or, in some cases, irreversible adsorption where your compound does not elute from the column at all.[3][4]

  • Compound Instability: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation during chromatography.[3][5]

  • Poor Solubility in Non-Polar Solvents: Acidic compounds are often less soluble in the non-polar solvents typically used for silica gel chromatography, making sample loading and elution challenging.

Q2: My acidic benzothiazole is an oil and won't crystallize. What are my options?

A2: Purifying non-crystalline oils can be challenging. Consider these strategies:

  • Salt Formation: Convert the acidic benzothiazole into a solid salt derivative.[3] This can often be achieved by reacting it with a suitable base (e.g., sodium bicarbonate, sodium hydroxide, or an amine) to form a salt that may be more amenable to crystallization and purification. The pure acidic compound can then be regenerated by acidification.

  • Co-crystallization: This technique involves crystallizing the liquid benzothiazole with another compound (a co-former) to form a stable, solid co-crystal.[6]

Q3: I'm seeing multiple spots on my TLC, even after purification. What could be the cause?

A3: This can be a frustrating issue with several potential causes:

  • On-Plate Degradation: As mentioned, some benzothiazoles are unstable on silica gel.[3] What appears as multiple spots could be your compound degrading on the TLC plate. To test for this, you can perform a 2D TLC analysis.

  • Tautomerism: Some benzothiazole structures can exist as tautomers, which may have different polarities and appear as separate spots on a TLC plate.

  • Oxidation: The thiol group in the precursor, 2-aminothiophenol, is susceptible to oxidation, which can lead to disulfide byproducts that may be carried through the synthesis.[3]

Q4: What is the significance of the pKa of my acidic benzothiazole in purification?

A4: The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of your compound at a given pH.[7] Understanding the pKa is crucial for:

  • Acid-Base Extraction: To effectively perform an acid-base extraction, you need to know the pH at which your compound will be ionized (soluble in the aqueous layer) and unionized (soluble in the organic layer).[8]

  • Chromatography pH Modification: For reversed-phase HPLC, adjusting the mobile phase pH to be at least 2 units below the pKa of your acidic compound will suppress its ionization, leading to better peak shape and retention.[9] Benzothiazole derivatives can have pKa values in the range of 3.0 to 8.5, depending on the specific substituents.[10][11]

Troubleshooting Guides

Guide 1: Overcoming Challenges in Silica Gel Chromatography

This guide addresses common issues encountered when using standard silica gel for the purification of acidic benzothiazoles.

Problem Potential Cause Recommended Solution
Severe Peak Tailing or No Elution Strong interaction between the acidic compound and silica gel silanol groups.1. Add an Acidic Modifier: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent. This will protonate the silanol groups and reduce their interaction with your acidic compound.[8] 2. Use Deactivated Silica: Consider using silica gel that has been deactivated with a base like triethylamine.[4] 3. Switch to a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[3] Florisil is another option.[4]
Compound Degradation on the Column The acidic nature of the silica gel is causing your compound to decompose.1. Neutralize the Silica: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize its acidity. 2. Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column. 3. Alternative Purification: If degradation is severe, avoid silica gel altogether and opt for recrystallization, acid-base extraction, or preparative HPLC.[3]
Poor Separation from Impurities with Similar Polarity The chosen solvent system does not provide adequate resolution.1. Optimize the Solvent System: Experiment with different solvent mixtures. A small change in the polarity or the type of solvent can significantly impact separation.[3] 2. Consider Preparative TLC: For small quantities, preparative thin-layer chromatography can sometimes provide better separation than a column.[3]
Guide 2: Successful Purification by Crystallization and Extraction

For compounds that are not amenable to chromatography, crystallization and extraction are powerful alternatives.

Protocol: Acid-Base Extraction

This protocol is a generalized procedure for the purification of an acidic benzothiazole.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification & Extraction: Extract the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution.[8] The acidic benzothiazole will be deprotonated to its salt form and move into the aqueous layer.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any neutral or basic impurities.

  • Acidification & Precipitation: Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the acidic benzothiazole precipitates out of the solution.[8] Monitor the pH to ensure complete precipitation.

  • Isolation: Collect the purified solid by filtration, wash with cold water, and dry thoroughly.[8]

Protocol: Recrystallization

Finding the right solvent is key to successful recrystallization.

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) at both room temperature and at the solvent's boiling point. A good recrystallization solvent will dissolve the compound well when hot but poorly when cold.[3]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Visualization of Workflows

To better illustrate the decision-making process in purification, the following diagrams outline the logical workflows.

Purification_Workflow start Crude Acidic Benzothiazole is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oil Is the compound an oil? is_solid->is_oil No is_pure_xtal Is it pure? try_recrystallization->is_pure_xtal end_solid Pure Solid is_pure_xtal->end_solid Yes is_pure_xtal->is_oil No try_chromatography Attempt Silica Gel Chromatography is_oil->try_chromatography Yes is_stable Is it stable on silica? try_chromatography->is_stable is_pure_chrom Is it pure? is_stable->is_pure_chrom Yes alt_chromatography Use Alternative Chromatography (Alumina, Prep-HPLC) is_stable->alt_chromatography No end_oil Pure Oil/Solid is_pure_chrom->end_oil Yes acid_base_extraction Perform Acid-Base Extraction is_pure_chrom->acid_base_extraction No acid_base_extraction->end_oil alt_chromatography->is_pure_chrom

Caption: Decision workflow for purifying acidic benzothiazoles.

Chromatography_Troubleshooting start Problem with Silica Gel Chromatography problem_type Identify the Issue start->problem_type tailing Severe Tailing or No Elution problem_type->tailing Tailing degradation Compound Degradation problem_type->degradation Degradation poor_separation Poor Separation problem_type->poor_separation Separation solution_tailing Add Acidic Modifier Use Deactivated Silica Switch Stationary Phase tailing->solution_tailing solution_degradation Neutralize Silica Minimize Contact Time Alternative Purification degradation->solution_degradation solution_separation Optimize Solvents Preparative TLC poor_separation->solution_separation

Caption: Troubleshooting guide for silica gel chromatography.

References

  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. Semantic Scholar. [Link]

  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl). American Chemical Society. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

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  • HPLC Troubleshooting Guide. [Link]

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  • Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]

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  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • The common synthetic routes for benzothiazoles. ResearchGate. [Link]

  • Affinity Chromatography Troubleshooting. Merck Millipore. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. ResearchGate. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Synthesis and Characterization of Azo Benzothiazole Chromophore Based Liquid Crystal Macromers: Effects of Substituents on Benzothiazole ring and Terminal Group on Mesomorphic, Thermal and Optical Properties. ResearchGate. [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography–mass spectrometry following solid-phase extraction. Scilit. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. MDPI. [Link]

  • Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes. PubMed. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 4-Methylbenzo[d]thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Methylbenzo[d]thiazole-2-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Benzothiazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their substituted nature can often lead to complex NMR spectra that are challenging to interpret.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your NMR analysis. The information herein is grounded in established spectroscopic principles and field-proven insights to ensure you can confidently elucidate the structure of your compounds.

Troubleshooting Guide: Common Spectroscopic Challenges

This section addresses specific problems encountered during the acquisition and interpretation of NMR spectra for this compound derivatives.

Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum overlapping and difficult to assign?

Answer:

Overlapping signals in the aromatic region of the ¹H NMR spectrum are a frequent challenge with substituted benzothiazoles.[2] This complexity arises from a combination of factors: the reduced number of protons on the benzene ring, the electronic effects of the substituents (the electron-donating methyl group and the electron-withdrawing thiazole ring system), and the often-similar chemical environments of the remaining protons.

Causality and Recommended Solutions:

  • Limited J-coupling Information: With only a few protons on the benzene ring, the typical ortho, meta, and para coupling patterns that aid in assignment can be ambiguous or incomplete.[3]

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons. Changing the solvent may increase the dispersion of the signals.[4]

    • Protocol for Solvent Screening:

      • Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.

      • If signal overlap is problematic, prepare new samples in different deuterated solvents such as benzene-d₆, acetone-d₆, or methanol-d₄.

      • Compare the spectra to identify a solvent that provides the best signal separation. Benzene-d₆ is particularly known for its ability to induce different chemical shifts due to its anisotropic effects.[4]

  • Advanced 2D NMR Techniques: When 1D ¹H NMR is insufficient, 2D NMR experiments are essential for unambiguous assignment.[5][6]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for tracing the connectivity of the aromatic protons.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the ¹H-¹³C one-bond connections.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the methyl group and the aromatic protons to the quaternary carbons of the benzothiazole core.

Question 2: I can't find the signal for my carboxylic acid proton. Is my reaction incomplete?

Answer:

The absence of a clear carboxylic acid proton signal in the ¹H NMR spectrum is a common observation and does not necessarily indicate an incomplete reaction. The chemical shift and appearance of this proton are highly variable and depend on several factors.

Causality and Recommended Solutions:

  • Broadening and Chemical Exchange: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent. This exchange leads to significant signal broadening, sometimes to the point where the peak is indistinguishable from the baseline. The signal is typically a broad singlet found far downfield, often in the 10-13 ppm range.

  • Confirmation with D₂O Exchange: A definitive way to confirm the presence of an exchangeable proton like a carboxylic acid is through a D₂O shake experiment.[4]

    • Protocol for D₂O Exchange:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube vigorously for a minute to ensure mixing.

      • Re-acquire the ¹H NMR spectrum.

      • The signal corresponding to the carboxylic acid proton will disappear or significantly decrease in intensity due to the exchange with deuterium.

  • Indirect Confirmation with ¹³C NMR: The presence of the carboxylic acid can also be confirmed by observing the carbonyl carbon in the ¹³C NMR spectrum. This signal typically appears in the range of 160-185 ppm.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the NMR characteristics of this compound derivatives.

Question 3: What are the expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in my molecule?

Answer:

While the exact chemical shifts will vary depending on the specific derivatives, the following table provides a general guide to the expected ranges based on the analysis of similar structures.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)160 - 185Highly dependent on solvent and concentration. May be broadened and difficult to see in ¹H NMR.
Aromatic Protons (Ar-H)7.0 - 8.5115 - 140The exact shifts are influenced by the positions of other substituents on the benzene ring.
Methyl Protons (-CH₃)2.3 - 2.8 (singlet)15 - 25Typically a sharp singlet. Its chemical shift can be influenced by steric and electronic effects.
Benzothiazole C2N/A160 - 175This is the carbon to which the carboxylic acid is attached.
Other Benzothiazole CarbonsN/A120 - 155The chemical shifts of these quaternary carbons are best determined by HMBC.
Question 4: How can I use 2D NMR to definitively assign the structure of a novel this compound derivative?

Answer:

A combination of 2D NMR experiments is the most robust method for complete structural elucidation.[5] The following workflow outlines a systematic approach to assigning the structure.

Workflow for Structural Elucidation using 2D NMR:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assign Assignment & Verification H1 ¹H NMR (Identify proton signals and integrations) HSQC HSQC (Correlate protons to directly attached carbons) H1->HSQC COSY COSY (Identify H-H coupling networks, e.g., aromatic system) H1->COSY C13 ¹³C NMR / DEPT (Identify carbon signals and types: CH, CH₂, CH₃, Cq) C13->HSQC Assign Assign Aromatic System (Use COSY and HMBC to place substituents) HSQC->Assign COSY->Assign HMBC HMBC (Connect fragments through long-range H-C correlations) Connect Connect Key Fragments (Use HMBC to link methyl and COOH to the benzothiazole core) HMBC->Connect Assign->Connect Structure Propose Final Structure Connect->Structure

Caption: A typical workflow for structure elucidation using 2D NMR.

Step-by-Step Protocol:

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra. A DEPT experiment is also highly recommended to determine the number of protons attached to each carbon.

  • Run HSQC: This experiment will unambiguously link each proton to its corresponding carbon, providing a set of ¹H-¹³C spin systems.[8]

  • Run COSY: This will reveal the proton-proton coupling network. For a 4-methylbenzo[d]thiazole system, you will observe correlations between the adjacent aromatic protons.[7]

  • Run HMBC: This is the key experiment for piecing the fragments together. Look for the following crucial long-range correlations:

    • From the methyl protons to the aromatic carbons (C3a and C4).

    • From the aromatic protons to other carbons in the benzene ring and to the quaternary carbons of the benzothiazole core.

    • From the aromatic protons to the C2 carbon of the thiazole ring.

  • Synthesize the Data: By combining the information from all these experiments, you can systematically build the molecule, starting from the known fragments and connecting them based on the observed correlations.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • OPR Science. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]

  • Grossmont College. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Benzothiazole, 2-[4-methylphenyldithio]-. Retrieved from [Link]

  • Sakarya, H. C., Görgun, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 8(4), 545-551.
  • ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2971-3009.
  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

  • ResearchGate. (2022). Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

  • Diva Portal. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Retrieved from [Link]

  • Sciforum. (2013). The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the H NMR spect. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). Retrieved from [Link]

  • University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Retrieved from [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S8 Reported values of coupling constants 3 J C-H and 2 J C-H for.... Retrieved from [Link]

  • Wiley. (1993). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

A Framework for Evaluating the Anticancer Potential of 4-Methylbenzo[d]thiazole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of a novel compound, 4-Methylbenzo[d]thiazole-2-carboxylic acid, within the context of established benzothiazole-based anticancer agents. It is designed for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities in oncology.

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3][4] Derivatives of this bicyclic heterocycle have demonstrated efficacy against various cancer cell lines by targeting diverse molecular pathways.[3][5] This document outlines a rigorous, multi-step methodology to assess the therapeutic potential of this compound, benchmarking its performance against known, highly active benzothiazole analogs.

Rationale and Hypothesis: The Case for this compound

The anticancer potency of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the core structure.[6] Structure-activity relationship (SAR) studies reveal that modifications at the C2 and C4 positions can significantly modulate biological activity.[6]

  • The C2 Position: Substitution at the C2 position is critical. The introduction of a carboxylic acid group creates a potential hydrogen bond donor and acceptor, which can facilitate interactions with biological targets such as enzyme active sites.

  • The C4 Position: The addition of a methyl group at the C4 position introduces a small, lipophilic moiety that can enhance binding to hydrophobic pockets in target proteins and potentially improve membrane permeability.

We hypothesize that the unique combination of a C4-methyl group and a C2-carboxylic acid on the benzothiazole scaffold will confer potent and selective anticancer activity. This guide provides the experimental blueprint to test this hypothesis.

Proposed Synthesis and Characterization

A reliable synthetic pathway is paramount for generating high-purity compounds for biological evaluation. The proposed synthesis of this compound can be achieved through a multi-step process, beginning with commercially available reagents.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2-Amino-3-methylbenzenethiol. This starting material can be prepared from 2-amino-3-methylbenzoic acid through established methods involving diazotization followed by reaction with a sulfur source.

  • Step 2: Cyclization to form the Benzothiazole Ring. React 2-amino-3-methylbenzenethiol with ethyl 2-chloro-2-oxoacetate. This reaction will form the ethyl ester of the target compound, Ethyl 4-methylbenzo[d]thiazole-2-carboxylate. The reaction is typically carried out in a suitable solvent like ethanol or DMF in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

  • Step 3: Hydrolysis to the Carboxylic Acid. The resulting ester is then hydrolyzed to the final product, this compound. This is achieved by treating the ester with an aqueous base solution (e.g., lithium hydroxide or sodium hydroxide) in a solvent mixture like THF/water, followed by acidification to precipitate the carboxylic acid.[7]

  • Purification and Characterization. The final product should be purified using recrystallization or column chromatography. The structure and purity must be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.[8]

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.[9]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[9]

G cluster_synthesis Synthesis Workflow A 2-Amino-3-methylbenzenethiol C Cyclization Reaction (Base, Solvent) A->C B Ethyl 2-chloro-2-oxoacetate B->C D Ethyl 4-methylbenzo[d]thiazole-2-carboxylate C->D E Hydrolysis (LiOH, H2O/THF) D->E F This compound E->F G Purification & Characterization (NMR, MS, HPLC) F->G

Caption: Proposed synthetic workflow for this compound.

A Framework for Evaluating Anticancer Efficacy

A systematic evaluation is required to determine the cytotoxic and mechanistic properties of the synthesized compound. This involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays.

A. In Vitro Cytotoxicity Screening: The MTT Assay

The initial step is to assess the compound's ability to inhibit cell proliferation across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous control cell line (e.g., HDFs) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_mtt MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound (24-72h) A->B C Add MTT Reagent (3-4h Incubation) B->C D Living cells convert MTT to Formazan C->D E Solubilize Formazan Crystals (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Value F->G G cluster_apoptosis Apoptosis & Cell Cycle Analysis Workflow cluster_cc Cell Cycle cluster_apop Apoptosis A Treat Cells with Test Compound B Harvest Cells A->B C Fix in 70% Ethanol B->C F Stain with Annexin V-FITC & PI B->F D Stain with PI/RNase A C->D E Flow Cytometry Analysis (G1, S, G2/M Phases) D->E G Flow Cytometry Analysis (Apoptotic vs. Necrotic) F->G

Caption: Integrated workflow for cell cycle and apoptosis analysis.

Comparative Analysis: Benchmarking Against Potent Benzothiazoles

To contextualize the activity of this compound, its IC50 values should be compared against those of previously reported, highly potent benzothiazole derivatives. The following table summarizes data from the literature for several such compounds across various cancer cell lines. [1][2]

Compound Reference Structure Description Cancer Cell Line IC50 (µM) Reference
Derivative 55 Chlorobenzyl indole semicarbazide benzothiazole HT-29 (Colon) 0.024 [1][2]
H460 (Lung) 0.29 [1][2]
Derivative 12 Indole based hydrazine carboxamide benzothiazole HT-29 (Colon) 0.015 [1]
MDA-MB-231 (Breast) 0.68 [1]
Derivative 29 Substituted bromopyridine acetamide benzothiazole SKRB-3 (Breast) 0.0012 [1]
SW620 (Colon) 0.0043 [1]
Derivative 53 Chlorophenyl oxothiazolidine based benzothiazole HeLa (Cervical) 9.76 [1]

| Derivative 54 | Nitrobenzylidene containing thiazolidine derivative | MCF-7 (Breast) | 0.036 | [2]|

This comparative data provides a clear benchmark. A successful novel compound would ideally exhibit IC50 values in the sub-micromolar or low micromolar range, comparable to or better than these established agents.

Potential Molecular Mechanisms and Future Directions

Benzothiazole derivatives exert their anticancer effects through a multitude of mechanisms. [3][5]Some prominent examples include:

  • Kinase Inhibition: Several derivatives inhibit key signaling pathways like PI3K/AKT and ERK, which are crucial for tumor cell proliferation and survival. [9]* Apoptosis Induction: Many benzothiazoles trigger apoptosis by activating caspase pathways and altering the expression of pro- and anti-apoptotic proteins. [1]* Tubulin Polymerization Inhibition: Some derivatives bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

G cluster_pathway Potential Benzothiazole-Targeted Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation BTA Benzothiazole Derivatives BTA->PI3K BTA->AKT BTA->ERK

Caption: Benzothiazoles may inhibit key nodes in the PI3K/AKT and ERK signaling pathways.

Based on the results from the mechanistic assays, further studies should be directed at identifying the specific molecular target(s) of this compound. Techniques such as Western blotting for key signaling proteins (e.g., p-AKT, p-ERK, caspases), thermal shift assays, or kinome profiling could be employed. Promising in vitro results would then warrant progression to in vivo studies using animal models.

Conclusion

This guide presents a scientifically rigorous and logically structured framework for the comprehensive evaluation of this compound as a potential anticancer agent. By following the detailed protocols for synthesis, cytotoxicity screening, and mechanistic investigation, researchers can generate robust and reproducible data. The provided comparative data for existing potent benzothiazoles serves as a critical benchmark for success. This systematic approach ensures that novel candidates like this compound are thoroughly vetted, paving the way for the potential discovery of next-generation cancer therapeutics.

References

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Methylbenzo[d]thiazole-2-carboxylic Acid Analogs: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Methylbenzo[d]thiazole-2-carboxylic acid analogs. Due to a lack of extensive research on this specific scaffold, this guide synthesizes findings from studies on broader benzothiazole-2-carboxylic acid derivatives and the general influence of methyl substitutions on the benzothiazole ring to provide an inferred SAR landscape.

The Benzothiazole Core: A Versatile Pharmacophore

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, offers a unique electronic and structural framework that allows for diverse interactions with biological targets.[1] Its planar structure and the presence of nitrogen and sulfur heteroatoms contribute to its ability to engage in hydrogen bonding, pi-stacking, and coordination with metal ions within enzyme active sites.[1] The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzene and thiazole rings.[1][4]

Structure-Activity Relationship of Benzothiazole-2-Carboxylic Acid Analogs

The carboxylic acid moiety at the 2-position of the benzothiazole ring is a key feature that can significantly influence the pharmacological properties of the molecule. It can act as a hydrogen bond donor and acceptor, and its acidic nature can be crucial for interactions with specific residues in target proteins.

Modifications of the Carboxylic Acid Group

Alterations to the 2-carboxylic acid group can have a profound impact on biological activity. Key modifications and their likely outcomes include:

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability. However, this may come at the cost of reduced target engagement if the free carboxylate is essential for binding.

  • Amidation: Formation of amides can introduce additional hydrogen bonding opportunities and allow for the exploration of further substituent effects. The nature of the amine used for amidation can significantly modulate activity.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain or improve target interactions while altering physicochemical properties like pKa and metabolic stability.

Substitution on the Benzene Ring

The position and nature of substituents on the benzene portion of the benzothiazole ring are critical determinants of biological activity.[1]

  • Position 6: Substitutions at the 6-position have been extensively studied and are known to significantly impact a variety of biological activities.[1] Electron-donating groups (e.g., -OH, -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -F, -NO2) at this position can modulate the electronic properties of the entire ring system, influencing target binding and pharmacokinetics.[5]

  • Other Positions (4, 5, and 7): While less explored than the 6-position, substitutions at other positions can also fine-tune the activity and selectivity of the compounds. Steric and electronic effects of these substituents can influence the overall conformation and binding affinity of the molecule.

The Influence of the 4-Methyl Group: An Inferred Analysis

  • Steric Effects: The methyl group at the 4-position introduces steric bulk in proximity to the thiazole ring. This could influence the preferred conformation of the molecule and may either enhance or hinder binding to a target protein, depending on the topology of the active site.

  • Electronic Effects: The methyl group is a weak electron-donating group. This can subtly alter the electron density of the benzothiazole ring system, which may impact its interaction with biological targets.

  • Metabolic Stability: The presence of a methyl group can sometimes influence metabolic stability by blocking potential sites of oxidation.

To truly understand the impact of the 4-methyl group, a systematic study involving the synthesis and biological evaluation of a series of analogs with and without this group, as well as with other substituents at the 4-position, would be necessary.

Comparative Data Summary

The following table summarizes the general SAR trends for benzothiazole-2-carboxylic acid derivatives, with inferred contributions of the 4-methyl group. It is important to note that these are generalized trends and the specific effect of a substituent will be target-dependent.

Structural Modification Position General Effect on Biological Activity Inferred Contribution of 4-Methyl Group
Carboxylic Acid Modification 2Esterification may increase cell permeability. Amidation introduces new interaction points.The 4-methyl group's steric hindrance could influence the orientation of substituents at the 2-position.
Electron-Donating Groups Benzene RingCan enhance activity depending on the target.[5]The 4-methyl group acts as a weak electron-donating group.
Electron-Withdrawing Groups Benzene RingCan enhance activity depending on the target.-
Halogen Substitution Benzene RingOften improves potency and metabolic stability.-
Bulky Substituents Benzene RingCan be beneficial or detrimental depending on the target's active site.The 4-methyl group itself is a relatively small bulky group.

Experimental Protocols

General Synthesis of Benzothiazole-2-Carboxylic Acid Derivatives

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives.[6][7]

Step-by-step methodology:

  • Reaction Setup: A mixture of the appropriately substituted 2-aminothiophenol and a suitable dicarboxylic acid or its derivative (e.g., an acid chloride or ester) is prepared in a high-boiling point solvent such as polyphosphoric acid (PPA) or in a solvent-free reaction.[7]

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature (typically >150 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to afford the desired benzothiazole-2-carboxylic acid derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Carboxylic_Acid_Derivative Carboxylic Acid Derivative Carboxylic_Acid_Derivative->Condensation Benzothiazole_Derivative Benzothiazole-2-carboxylic Acid Derivative Condensation->Benzothiazole_Derivative

Caption: General synthetic workflow for benzothiazole-2-carboxylic acid derivatives.

In Vitro Biological Evaluation (General Protocol)

The biological activity of the synthesized analogs is typically evaluated using in vitro assays against specific cell lines or enzymes. For example, for anticancer activity:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader to determine cell viability.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Biological_Evaluation_Workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Benzothiazole Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis

Caption: A typical workflow for in vitro anticancer activity screening.

Conclusion and Future Directions

The this compound scaffold represents an intriguing starting point for the design of novel therapeutic agents. While direct and comprehensive SAR data for this specific analog series is currently limited, by extrapolating from the broader knowledge of benzothiazole chemistry, key areas for future investigation can be identified. Systematic modifications at the 2-position (carboxylic acid), and at the 5-, 6-, and 7-positions of the benzene ring, while maintaining the 4-methyl group, are crucial next steps. Such studies, coupled with computational modeling, will be instrumental in elucidating the precise SAR for this promising class of compounds and will undoubtedly pave the way for the development of potent and selective drug candidates.

References

  • Biological Screening and Structure Activity relationship of Benzothiazole. (URL not provided)
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  • Synthesis and various biological activities of benzothiazole deriv
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  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. Available from: [Link]

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  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. Available from: [Link]

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Validating the Mechanism of Action of 4-Methylbenzo[d]thiazole-2-carboxylic Acid: A Comparative Guide for the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immuno-oncology, the discovery of novel small molecule inhibitors targeting key metabolic pathways that regulate immune responses is of paramount importance. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target due to its role in creating an immunosuppressive tumor microenvironment. This guide provides a comprehensive framework for validating the hypothesized mechanism of action of a novel benzothiazole derivative, 4-Methylbenzo[d]thiazole-2-carboxylic acid, as a putative inhibitor of IDO1.

Drawing upon established principles of drug discovery and validation, this document will not only outline the necessary experimental workflows but also provide the scientific rationale behind each step. We will objectively compare the potential performance of this compound with well-characterized, clinically relevant IDO1 inhibitors, supported by detailed experimental protocols and data presentation formats. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities in the field of cancer immunotherapy.

The IDO1 Pathway: A Key Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive events: the depletion of local tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][3] This dual mechanism allows tumors to evade immune surveillance.[4] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.[3]

The signaling pathway illustrating the role of IDO1 in immune suppression is depicted below:

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell Required for Tryptophan->T_Cell Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T-Cells (Tregs) Kynurenine->Treg Promotes Kynurenine->Treg Immune_Suppression Immune Suppression Treg->Immune_Suppression

Figure 1: The IDO1-mediated kynurenine pathway and its role in immune suppression.

Comparative Landscape of IDO1 Inhibitors

To effectively evaluate the potential of this compound, it is crucial to benchmark its performance against established IDO1 inhibitors. For the purpose of this guide, we will consider the following well-characterized compounds:

  • Epacadostat (INCB024360): A potent and highly selective, reversible, competitive inhibitor of IDO1.[3][5]

  • Navoximod (GDC-0919): An orally available, potent IDO1 inhibitor with moderate selectivity over the related enzyme TDO.[2][4][6]

  • Linrodostat (BMS-986205): A selective and irreversible inhibitor of IDO1.[7][8]

The table below summarizes the key characteristics of these comparator compounds, providing a reference against which to assess the performance of our test compound.

CompoundTarget(s)Potency (IC50)Selectivity ProfileMode of Action
Epacadostat IDO1~10-72 nM[3][5][9][10]>1000-fold selective vs. IDO2/TDO[3]Reversible, Competitive
Navoximod IDO1~75 nM (EC50, cell-based)[6]~10-20-fold selective vs. TDO[1]Non-competitive
Linrodostat IDO1~1.1-1.7 nM[7][8]Highly selective vs. TDO (>2000-fold)[8]Irreversible
This compound Putative IDO1To be determinedTo be determinedTo be determined

Table 1: Comparative Profile of Selected IDO1 Inhibitors.

A Rigorous Workflow for Mechanism of Action Validation

The following experimental workflow is designed to systematically validate the hypothesis that this compound is an inhibitor of IDO1. This workflow progresses from direct enzymatic assays to more physiologically relevant cellular models.

MOA_Workflow Start Hypothesis: This compound is an IDO1 Inhibitor Enzyme_Assay Step 1: In Vitro Enzymatic Assay Start->Enzyme_Assay Cell_Assay Step 2: Cell-Based Activity Assay Enzyme_Assay->Cell_Assay Confirms direct target engagement Selectivity_Assay Step 3: Selectivity Profiling Cell_Assay->Selectivity_Assay Confirms cellular efficacy Kinetics_Assay Step 4: Mechanism of Inhibition Studies Selectivity_Assay->Kinetics_Assay Determines specificity Conclusion Conclusion: Validated Mechanism of Action Kinetics_Assay->Conclusion Elucidates binding mode

Figure 2: Experimental workflow for validating the mechanism of action.

Experimental Protocols

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.

Methodology:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

    • L-Tryptophan (substrate)

    • Ascorbic acid and methylene blue (reducing agents)

    • Catalase

    • Test compound (this compound) and comparator inhibitors (Epacadostat, Navoximod, Linrodostat) dissolved in DMSO.

    • Trichloroacetic acid (TCA) for reaction termination.

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection.

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 480 nm.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.

    • Add serial dilutions of the test compound and comparator inhibitors to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the IDO1 enzyme to all wells except the no-enzyme control.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Incubate for 10 minutes at room temperature to allow for color development.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based IDO1 Activity Assay

Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.

Methodology:

  • Reagents and Materials:

    • HeLa or SKOV-3 human cancer cell lines.[11]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression.[12]

    • Test compound and comparator inhibitors.

    • Reagents for kynurenine measurement as described in Protocol 1.

    • 96-well cell culture plates.

  • Procedure:

    • Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[11]

    • Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compound and comparator inhibitors.

    • Incubate for an additional 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in Protocol 1.[12]

  • Data Analysis:

    • Determine the cellular IC50 value for each compound by plotting the percentage of kynurenine production inhibition against the compound concentration.

Protocol 3: Selectivity Profiling against IDO2 and TDO

Objective: To determine the selectivity of this compound for IDO1 over the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO).

Methodology:

  • Recombinant Enzyme Assays:

    • Perform in vitro enzymatic inhibition assays as described in Protocol 1, but using purified recombinant human IDO2 and TDO enzymes.

    • Determine the IC50 values for the test compound against IDO2 and TDO.

  • Cell-Based Assays:

    • Utilize engineered cell lines that selectively express either human IDO1, IDO2, or TDO.[13]

    • Perform the cell-based activity assay as described in Protocol 2 on each of these cell lines.

    • Determine the IC50 values in each cell line to assess the cellular selectivity.

  • Data Analysis:

    • Calculate the selectivity ratio by dividing the IC50 value for IDO2 or TDO by the IC50 value for IDO1. A higher ratio indicates greater selectivity for IDO1.

Concluding Remarks for the Senior Application Scientist

The validation of a novel compound's mechanism of action requires a systematic and rigorous approach. By following the experimental workflow outlined in this guide, researchers can confidently characterize the inhibitory potential and selectivity of this compound against IDO1. The direct comparison with established inhibitors such as Epacadostat, Navoximod, and Linrodostat provides a crucial context for evaluating its therapeutic potential. This comprehensive analysis, from enzymatic activity to cellular function, will provide the robust data package necessary for informed decision-making in the progression of this promising compound through the drug discovery pipeline.

References

  • Navoximod. PubChem, National Institutes of Health. [Link]

  • Linrodostat. PubChem, National Institutes of Health. [Link]

  • linrodostat. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Linrodostat Mesilate – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Yamazaki, T., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. The Journal for ImmunoTherapy of Cancer. [Link]

  • Tiong, K. H., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology. [Link]

  • Definition of navoximod. NCI Drug Dictionary, National Cancer Institute. [Link]

  • Epacadostat - IDO1 inhibitor, AMS.MC-4499-2. Amsbio. [Link]

  • IDO1 Inhibitor Screening Assay Kit (384). BPS Bioscience. [Link]

  • Klemba, A., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. [Link]

  • Li, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Oncotarget. [Link]

  • Schramme, F., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers. [Link]

  • Grewal, T., et al. (2021). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. International Journal of Molecular Sciences. [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. [Link]

  • Schramme, F., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Carboxylic Acid Group in 4-Methylbenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Moving Beyond the Carboxyl Group

The carboxylic acid moiety is a cornerstone of medicinal chemistry, prized for its ability to engage in potent hydrogen bonding and ionic interactions with biological targets.[1][2] However, its very nature as a highly polar, ionizable group often introduces significant liabilities in drug development.[2][3][4][5][6] These drawbacks include poor passive diffusion across biological membranes, rapid metabolism leading to the formation of reactive acyl glucuronides, and potential for high plasma protein binding, all of which can compromise oral bioavailability and introduce toxicity concerns.[1][2][4][7][8]

Consequently, the strategic replacement of a carboxylic acid with a suitable bioisostere—a functional group with similar physicochemical properties that elicits a comparable biological response—is a critical strategy in lead optimization.[1][3][5][9] This guide provides a comparative analysis of key bioisosteres for the carboxylic acid group within the context of 4-Methylbenzo[d]thiazole-2-carboxylic acid, a scaffold of interest due to the broad biological activities associated with benzothiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12][13] We will explore the synthesis, physicochemical properties, and potential biological implications of replacing the 2-carboxyl group with three prominent acidic bioisosteres: the 5-tetrazole, the N-acylsulfonamide, and the hydroxamic acid.

The Parent Compound: this compound

The benzothiazole core is a "privileged" scaffold in drug discovery.[10][11] The specific target for our investigation, this compound, serves as a prototypical acidic benzothiazole. The carboxylic acid at the 2-position is crucial for potential interactions with key basic residues (e.g., Arginine, Lysine) in a target's active site.[14] Our objective is to identify replacements that can mimic this critical interaction while improving the overall drug-like properties of the molecule.

Comparative Analysis of Carboxylic Acid Bioisosteres

The selection of a bioisostere is a multi-parameter optimization problem. The ideal surrogate should replicate the parent acid's role in the pharmacophore while offering advantages in absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3] The outcome of any bioisosteric replacement is highly context-dependent and often requires empirical validation.[3][5][6][15]

Below is a summary of the key physicochemical properties for the carboxylic acid group and its selected bioisosteres.

Functional GroupTypical pKa RangeGeneral Lipophilicity (logP) Trend vs. COOHKey Features & Considerations
Carboxylic Acid ~4.0 - 5.0BaselineStrong H-bond acceptor/donor. Susceptible to acyl glucuronidation.[1][4][7] Low membrane permeability.[3][8]
5-Substituted Tetrazole ~4.5 - 5.1More LipophilicSimilar acidity to COOH.[7][9][16] Metabolically more stable; N-glucuronidation is possible but adducts are less reactive.[3][7][17] Larger size may impact binding.[7][16] Can exhibit lower permeability than expected due to a high desolvation penalty.[7][9]
N-Acylsulfonamide ~4.0 - 5.0More LipophilicpKa is highly tunable by modifying the sulfonamide substituent.[3] Metabolically robust.[1] Can act as a strong hydrogen bond acceptor.[4]
Hydroxamic Acid ~8.0 - 9.0More LipophilicSignificantly less acidic than COOH.[3] Strong metal-chelating properties, which can be a mechanism of action or a source of toxicity.[3] Can be hydrolyzed back to the parent carboxylic acid in vivo.[3]

Strategic Decision-Making for Bioisostere Selection

The choice of which bioisostere to synthesize and test is guided by the specific liabilities of the lead compound and the goals of the optimization program. The following workflow illustrates a logical approach to this process.

G Start Start: Lead Compound with Carboxylic Acid (this compound) Problem Identify Key Liability: - Poor Permeability/Bioavailability? - Metabolic Instability (Acyl Glucuronidation)? - Toxicity? Start->Problem Permeability Goal: Improve Permeability & Lipophilicity Problem->Permeability Permeability Issue Metabolism Goal: Enhance Metabolic Stability Problem->Metabolism Metabolism Issue Tetrazole Synthesize Tetrazole Analogue (pKa match, more lipophilic) Permeability->Tetrazole Acylsulfonamide Synthesize Acylsulfonamide Analogue (Tunable pKa, more lipophilic) Permeability->Acylsulfonamide Metabolism->Tetrazole Metabolism->Acylsulfonamide Evaluate Comparative Evaluation: - In vitro Potency - Physicochemical Properties (pKa, logD) - ADME Assays (Permeability, Metabolic Stability) Tetrazole->Evaluate Acylsulfonamide->Evaluate Hydroxamic Synthesize Hydroxamic Acid Analogue (Less acidic, potential for new interactions) Hydroxamic->Evaluate

Caption: Workflow for selecting a carboxylic acid bioisostere.

Experimental Protocols: Synthesis of Analogues

The synthesis of this compound and its bioisosteric analogues requires a multi-step approach, starting from a common precursor or commercially available starting materials. The following protocols are based on established synthetic methodologies.[18][19][20][21]

Synthetic Workflow Overview

G cluster_0 Parent Acid Synthesis cluster_1 Tetrazole Analogue Synthesis cluster_2 Acylsulfonamide Analogue Synthesis Start1 2-Amino-3-methylthiophenol Step1 Condensation with Oxalic Acid Dihydrate Start1->Step1 Product1 4-Methylbenzo[d]thiazole- 2-carboxylic acid Step1->Product1 Start2 4-Methylbenzo[d]thiazole- 2-carbonitrile Step2 Cycloaddition with Sodium Azide Start2->Step2 Product2 2-(1H-Tetrazol-5-yl)-4- methylbenzo[d]thiazole Step2->Product2 Start3 4-Methylbenzo[d]thiazole- 2-carboxylic acid Step3 Amide Coupling with Sulfonamide (e.g., methanesulfonamide) Start3->Step3 Product3 N-(Methylsulfonyl)-4-methylbenzo[d]thiazole -2-carboxamide Step3->Product3

Caption: Synthetic pathways to the parent acid and its bioisosteres.

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol is adapted from procedures involving the condensation of 2-aminothiophenols with oxalic acid.[19]

  • Reaction Setup: To a round-bottom flask, add 2-amino-3-methylthiophenol (1.0 eq) and oxalic acid dihydrate (1.4 eq).

  • Heating: Heat the mixture under magnetic stirring at 100-110 °C for 4 hours. The mixture will become a thick paste.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the crude product with 6 N aqueous HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the title compound.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(1H-Tetrazol-5-yl)-4-methylbenzo[d]thiazole (Tetrazole Bioisostere)

This synthesis first requires the preparation of the corresponding nitrile, followed by a cycloaddition reaction.

Part A: Synthesis of 4-Methylbenzo[d]thiazole-2-carbonitrile

  • Amide Formation: Start with this compound (1.0 eq). Convert it to the primary amide via standard methods (e.g., activation with SOCl₂ followed by reaction with aqueous ammonia).

  • Dehydration: Dehydrate the resulting primary amide using a suitable dehydrating agent (e.g., POCl₃, trifluoroacetic anhydride) in an appropriate solvent (e.g., pyridine, DCM) to yield the nitrile.

  • Purification: Purify the nitrile by column chromatography or recrystallization.

Part B: Tetrazole Formation

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methylbenzo[d]thiazole-2-carbonitrile (1.0 eq) in DMF. Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into acidified water (pH ~2 with HCl).

  • Isolation: Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for purification.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of N-(Methylsulfonyl)-4-methylbenzo[d]thiazole-2-carboxamide (Acylsulfonamide Bioisostere)

This protocol involves the activation of the carboxylic acid followed by coupling with a sulfonamide.[14][22]

  • Acid Activation: In an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or THF. Add a coupling agent such as DCC (1.2 eq) or EDC (1.2 eq) along with an activator like HOBt (1.1 eq).

  • Coupling: To the activated acid, add methanesulfonamide (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring completion by TLC.

  • Work-up: Filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with ethyl acetate and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological and Pharmacokinetic Performance

  • Target Binding: Both the tetrazole and acylsulfonamide analogues are expected to retain, or in some cases improve, binding affinity compared to the parent carboxylic acid, provided the target binding pocket can accommodate their slightly larger size.[14][16][22] Their similar pKa values ensure they exist in the anionic state at physiological pH, effectively mimicking the carboxylate's ionic interactions.[3][7] The hydroxamic acid, being less acidic, would likely form a weaker ionic bond but could engage in different hydrogen bonding patterns or chelate a metal cofactor if present.[3]

  • Metabolic Stability: A primary driver for this bioisosteric replacement is to circumvent the metabolic liability of the carboxylic acid.[3][4] Both tetrazoles and acylsulfonamides are significantly more resistant to Phase II metabolism than carboxylic acids.[1][17] While tetrazoles can undergo N-glucuronidation, the resulting conjugates are chemically stable and not associated with the toxicity of reactive acyl glucuronides.[3][7]

  • Cell Permeability and Bioavailability: By replacing the highly polar carboxylate with the more lipophilic tetrazolate or acylsulfonamide anions, an improvement in membrane permeability and oral absorption is often anticipated.[7][9][14] However, this is not guaranteed, as factors like the desolvation penalty can sometimes counteract the benefits of increased lipophilicity, particularly for tetrazoles.[7][9] Empirical measurement using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) is essential for confirmation.[23][24]

Conclusion and Future Outlook

The replacement of the carboxylic acid in this compound with bioisosteres like 5-tetrazole and N-acylsulfonamide represents a validated and powerful strategy for mitigating common ADME and toxicity issues.[3][5] The tetrazole offers a close pKa match and established metabolic stability, making it a primary choice for a conservative replacement.[7][16][17] The acylsulfonamide provides an equally stable alternative with the added advantage of a highly tunable pKa, offering medicinal chemists finer control over the molecule's ionization state.[3][25] The hydroxamic acid is a more non-classical replacement that significantly alters acidity and introduces metal-chelating properties, which could be exploited for specific target classes.[3][26]

The selection should be guided by the specific liabilities of the parent molecule. The protocols outlined herein provide a clear path for the synthesis and subsequent head-to-head comparison of these key analogues, enabling researchers to make data-driven decisions to advance their drug discovery programs.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
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A Head-to-Head Comparison of 4-Methylbenzo[d]thiazole-2-carboxylic Acid with Known Inhibitors of Monocarboxylate Transporter 1 (MCT1)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Discovery

Introduction

In the landscape of cancer metabolism, the disruption of cellular bioenergetics has emerged as a promising therapeutic strategy.[1] Highly glycolytic tumor cells, a phenomenon known as the Warburg effect, rely on the efficient export of lactate to maintain intracellular pH and sustain high rates of glycolysis.[1] Monocarboxylate transporters (MCTs), particularly MCT1, are crucial for this lactate transport and have become a focal point for the development of novel anticancer agents.[1][2] This guide provides a comparative analysis of a novel investigational compound, 4-Methylbenzo[d]thiazole-2-carboxylic acid, with two well-characterized MCT1 inhibitors, AR-C155858 and AZD3965.

While this compound is a compound of interest based on its structural similarity to other bioactive thiazole-containing molecules, its specific inhibitory activity against MCT1 is currently under investigation. This document, therefore, serves as a framework for its evaluation, presenting its hypothetical performance metrics alongside established data for AR-C155858 and AZD3965. This head-to-head comparison is designed to guide researchers in the systematic evaluation of new chemical entities targeting MCT1.

The Target: Monocarboxylate Transporter 1 (MCT1)

MCT1 is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[1] In the tumor microenvironment, MCT1 can facilitate both lactate efflux from glycolytic cancer cells and lactate uptake by oxidative cancer cells, creating a metabolic symbiosis that fuels tumor growth and progression.[3][4] Inhibition of MCT1 disrupts this metabolic interplay, leading to intracellular lactate accumulation, a decrease in intracellular pH, and ultimately, cell death, particularly in tumors that are highly dependent on glycolysis.[3][5]

The rationale for targeting MCT1 in cancer therapy is further supported by the differential expression of MCT isoforms. While MCT1 is widely expressed, some tumors exhibit high levels of MCT1 and low levels of MCT4, another lactate exporter.[5] This expression profile suggests a therapeutic window for selective MCT1 inhibitors, which could spare normal tissues that may rely on other MCT isoforms.[3]

Comparative Analysis of MCT1 Inhibitors

This section provides a detailed comparison of the biochemical and cellular activities of this compound (hypothetical data) against the known inhibitors AR-C155858 and AZD3965.

Biochemical Potency and Selectivity

The inhibitory constant (Ki) is a critical parameter for assessing the potency of an inhibitor. A lower Ki value indicates a higher binding affinity for the target enzyme. Selectivity against other MCT isoforms is also crucial to minimize off-target effects.

InhibitorTargetKi (nM)Selectivity vs. MCT2Selectivity vs. MCT4Reference
This compound MCT15.2 (Hypothetical)~4-fold (Hypothetical)>1000-fold (Hypothetical)-
AR-C155858 MCT1/MCT22.3 (MCT1), <10 (MCT2)~1-foldInactive[6][7][8]
AZD3965 MCT11.6~6 to 10-foldInactive[2][5][9][10][11][12]

Note: Data for this compound is hypothetical and for illustrative purposes.

Cellular Activity

The half-maximal effective concentration (EC50) in cell-based assays provides a measure of an inhibitor's potency in a biological context. This is often assessed by measuring the inhibition of cell proliferation or lactate transport.

InhibitorCell LineAssay TypeEC50 (nM)Reference
This compound Raji (Burkitt's lymphoma)Cell Proliferation85 (Hypothetical)-
AR-C155858 Raji (Burkitt's lymphoma)Cell ProliferationPotent inhibition reported
AZD3965 Raji (Burkitt's lymphoma)Cell Proliferation<100[5]

Note: Data for this compound is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of MCT1 in cancer cell metabolism and a general workflow for evaluating MCT1 inhibitors.

MCT1_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate MCT1 MCT1 Lactate->MCT1 Efflux Apoptosis Cell Death Lactate->Apoptosis Intracellular Accumulation Extracellular Extracellular Space MCT1->Extracellular Inhibitor This compound AR-C155858 AZD3965 Inhibitor->MCT1 Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., [14C]-Lactate Uptake) cell_proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_proliferation lactate_efflux Lactate Efflux Assay cell_proliferation->lactate_efflux pk_pd Pharmacokinetics/ Pharmacodynamics lactate_efflux->pk_pd xenograft Xenograft Tumor Model pk_pd->xenograft efficacy Anti-tumor Efficacy xenograft->efficacy

Caption: General workflow for the evaluation of MCT1 inhibitors.

Experimental Protocol: [14C]-Lactate Uptake Assay

This protocol describes a common method for measuring the inhibitory activity of compounds on MCT1-mediated lactate transport.

Objective: To determine the IC50 value of a test compound for the inhibition of MCT1.

Materials:

  • MCT1-expressing cells (e.g., Raji lymphoma cells)

  • [14C]-L-Lactate (radiolabeled lactate)

  • Test compound (e.g., this compound)

  • Known inhibitor (e.g., AR-C155858 or AZD3965) as a positive control

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture MCT1-expressing cells to the desired density.

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in uptake buffer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with the various concentrations of the test compound or control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake: Add the uptake buffer containing [14C]-L-Lactate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of radiolabeled lactate allows for sensitive and direct measurement of transport activity.

  • A short incubation time during the uptake step ensures the measurement of the initial rate of transport, minimizing the influence of lactate metabolism.

  • The inclusion of a known inhibitor as a positive control validates the assay performance.

Conclusion

The development of MCT1 inhibitors represents a promising avenue for cancer therapy, particularly for tumors exhibiting a glycolytic phenotype. While the inhibitory potential of this compound against MCT1 is yet to be fully elucidated, this guide provides a comprehensive framework for its evaluation in a head-to-head comparison with the well-established inhibitors AR-C155858 and AZD3965. The presented data on the known inhibitors, along with the detailed experimental protocol, offers a robust starting point for researchers seeking to characterize novel MCT1-targeting compounds. Further investigation into the efficacy, selectivity, and pharmacological properties of new chemical entities like this compound is warranted to advance the field of metabolic cancer therapeutics.

References

  • A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. AACR Journals. [Link]

  • In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. MDPI. [Link]

  • Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. PubMed Central. [Link]

  • What are MCT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. PubMed Central. [Link]

  • Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. ResearchGate. [Link]

  • Exploring monocarboxylate transporter inhibition for cancer treatment. [Link]

  • Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. PubMed. [Link]

  • Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. AACR Journals. [Link]

  • Pharmacokinetics of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Mice: Potential Enterohepatic Circulation and Target-Mediated Disposition. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of 4-Methylbenzo[d]thiazole-2-carboxylic acid as a Novel VEGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the hypothetical kinase inhibitor, 4-Methylbenzo[d]thiazole-2-carboxylic acid (hereafter referred to as MBTCA), against established multi-kinase inhibitors. Our objective is to delineate a comprehensive strategy for characterizing its potency, selectivity, and cross-reactivity, grounding our approach in the rigorous methodologies required in modern drug discovery.

The challenge in developing kinase inhibitors lies in achieving selectivity. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, small molecule inhibitors frequently interact with multiple kinases.[1][2] This polypharmacology can be a double-edged sword: it may lead to enhanced efficacy through the modulation of multiple disease-relevant pathways, but it is also a primary source of off-target toxicities.[3][4] Therefore, a robust and multi-faceted profiling campaign is not merely a characterization exercise; it is a critical step in validating a compound's mechanism of action and predicting its therapeutic window.

For the purpose of this guide, we will position MBTCA as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in oncology.[5][6] We will compare its performance against two well-established, FDA-approved drugs known to inhibit VEGFR2: Sorafenib and Sunitinib.[6][7]

The Strategic Framework for Selectivity Profiling

A successful profiling campaign follows a logical progression from broad, high-throughput biochemical assays to more physiologically relevant cellular models. This tiered approach ensures that resources are focused on compounds with the most promising characteristics. Our strategy is built on validating on-target potency, identifying off-target liabilities, and confirming target engagement and functional activity in a cellular context.

G A Primary Assay: On-Target Potency (VEGFR2) B Broad Kinome Panel: Selectivity Screen (e.g., 400+ kinases) A->B High Potency (IC50 < 100 nM) C Dose-Response Validation: Key Hits & Off-Targets B->C Identify Off-Targets D Cellular Target Engagement (e.g., NanoBRET Assay) C->D E Functional Cellular Assay (e.g., pVEGFR2 Inhibition) D->E Confirm Target Binding F Phenotypic Assay (e.g., HUVEC Proliferation) E->F Link to Downstream Effect G Counter-Screen: Cytotoxicity Assay F->G Assess Therapeutic Window

Figure 1: Tiered workflow for kinase inhibitor selectivity profiling.

Part 1: Biochemical Profiling - Quantifying Molecular Interactions

The initial phase of profiling focuses on direct enzyme-inhibitor interactions in a purified, cell-free system. This provides the cleanest measure of a compound's intrinsic potency and serves as the foundation for all subsequent evaluations.

Causality Behind Assay Selection

We employ two orthogonal biochemical assay formats to build a comprehensive picture of inhibitor activity:

  • Binding Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay): These assays measure the displacement of a fluorescent tracer from the kinase's ATP pocket.[8] Their primary advantage is that they directly quantify the binding affinity (Kd) and are independent of enzymatic activity. This makes them suitable for all kinases, including those with low activity.[8]

  • Activity Assays (e.g., ADP-Glo™ Kinase Assay): These assays measure the enzymatic function—the transfer of phosphate from ATP to a substrate—by quantifying the amount of ADP produced.[1][9] This format provides a functional readout (IC50) and confirms that binding translates into catalytic inhibition.

Running both types provides complementary data; a compound might bind tightly but be a poor functional inhibitor, or vice-versa. Discrepancies can point to different mechanisms of action (e.g., allosteric vs. ATP-competitive).

Interpreting Biochemical Data: Beyond the IC50

The half-maximal inhibitory concentration (IC50) is a common metric but is highly dependent on assay conditions, particularly the concentration of ATP.[3][10] For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50 value. This makes direct comparison of IC50 values across different studies challenging.[3][11] To normalize for this, it is best practice to determine the inhibitor constant (Ki), which reflects the intrinsic affinity of the inhibitor for the kinase.[10][12]

Comparative Biochemical Data (Hypothetical)

The following table presents hypothetical data for MBTCA against Sorafenib and Sunitinib. The screen includes VEGFR2 as the primary target and key off-targets known for this class of inhibitors, such as Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-KIT.

Kinase TargetMBTCA (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 15 90 80
PDGFRβ1505869
c-KIT8506850
BRAF>10,00022>10,000
RAF1 (c-RAF)>10,0006>10,000
p38α/MAPK142,500>10,0001,500

Data represents hypothetical IC50 values determined from ADP-Glo assays performed at ATP Km for each respective kinase.

From this data, we hypothesize that MBTCA is more potent against VEGFR2 than the comparators and exhibits a significantly cleaner profile, with weaker inhibition of PDGFRβ and c-KIT and no activity against the RAF kinases targeted by Sorafenib. This suggests a potentially higher degree of selectivity.

Part 2: Cellular Profiling - Validating Activity in a Biological Context

While biochemical assays are essential, the cellular environment introduces complexities such as membrane permeability, protein binding, and physiological ATP concentrations (1-5 mM), which can significantly alter a compound's apparent potency and selectivity.[13] Cellular assays are therefore critical to confirm that biochemical activity translates to a biological setting.[14][15]

VEGFR2 Signaling Pathway

Understanding the target's signaling cascade is crucial for designing relevant functional assays. Upon binding of its ligand (VEGF-A), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for downstream signaling proteins, activating key pathways like PI3K/AKT (survival) and MAPK/ERK (proliferation).

G VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Activates PI3K PI3K/AKT Pathway P_VEGFR2->PI3K MAPK MAPK/ERK Pathway P_VEGFR2->MAPK Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival Angiogenesis Angiogenesis Survival->Angiogenesis MBTCA MBTCA MBTCA->P_VEGFR2 Inhibits

Figure 2: Simplified VEGFR2 signaling pathway and point of inhibition.
Cellular Assay Strategy
  • Target Engagement (NanoBRET™): This assay directly measures compound binding to VEGFR2 in living cells.[16] It provides a quantitative measure of target occupancy (IC50) and is the ideal cellular correlate to a biochemical binding assay.

  • Functional Inhibition (Phospho-Flow Cytometry): We use a human umbilical vein endothelial cell (HUVEC) model. Cells are stimulated with VEGF-A in the presence of the inhibitor, and the phosphorylation status of VEGFR2 (e.g., at residue Y1175) is measured. This confirms that the compound blocks the first step in the signaling cascade.

  • Phenotypic Outcome (HUVEC Proliferation Assay): To confirm that target inhibition leads to the desired biological outcome, we measure the compound's ability to inhibit VEGF-A-induced HUVEC proliferation.

  • Cytotoxicity Counter-Screen: A crucial control is to measure general cytotoxicity in a non-VEGF-dependent cell line (e.g., HEK293T).[17][18] This establishes the therapeutic window between on-target functional activity and off-target toxicity. A large window is a hallmark of a selective compound.

Comparative Cellular Data (Hypothetical)
Assay Type (Cell Line)MetricMBTCA (nM)Sorafenib (nM)Sunitinib (nM)
Target Engagement (HEK293-VEGFR2)IC5055250210
pVEGFR2 Inhibition (HUVEC)IC5070280245
Proliferation Inhibition (HUVEC)IC50120450390
Cytotoxicity (HEK293T)CC50>20,0005,0004,200
Selectivity Window CC50/IC50 >166x ~11x ~11x

The cellular data corroborates the biochemical findings. MBTCA demonstrates superior on-target potency in cells and, critically, a much wider selectivity window (functional IC50 vs. cytotoxicity CC50) than Sorafenib and Sunitinib. This reinforces the hypothesis that MBTCA is a more selective VEGFR2 inhibitor, a highly desirable characteristic for a drug candidate.

Experimental Protocols

Protocol 1: ADP-Glo™ Biochemical Kinase Assay

This protocol measures kinase activity by quantifying ADP production.

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Reconstitute recombinant human VEGFR2 kinase and substrate (e.g., poly-Glu,Tyr 4:1) in assay buffer. Determine the ATP Km for VEGFR2 experimentally prior to screening.

  • Compound Plating: Serially dilute MBTCA and comparator compounds in 100% DMSO. Transfer 100 nL of diluted compounds to a 384-well assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution to each well.

  • Incubation: Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (at the predetermined Km concentration) to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit data to a four-parameter logistic curve to determine IC50 values.

Protocol 2: Cellular pVEGFR2 Inhibition Assay (Flow Cytometry)

This protocol measures the inhibition of VEGF-A-induced VEGFR2 phosphorylation in HUVECs.

  • Cell Culture: Culture HUVECs in EGM-2 medium. Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace growth medium with serum-free basal medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Treat cells with a serial dilution of MBTCA or comparator compounds for 1 hour at 37°C.

  • Stimulation: Add recombinant human VEGF-A (final concentration 50 ng/mL) to all wells except the unstimulated control. Incubate for 10 minutes at 37°C.

  • Cell Lysis & Fixation: Immediately place the plate on ice, aspirate the medium, and add ice-cold 4% paraformaldehyde to fix the cells for 15 minutes.

  • Permeabilization: Wash cells with PBS and add ice-cold 90% methanol. Incubate for 30 minutes on ice to permeabilize.

  • Staining: Wash cells with staining buffer (PBS + 1% BSA). Add primary antibody against phosphorylated VEGFR2 (pY1175) and incubate for 1 hour at room temperature.

  • Secondary Staining: Wash cells and add a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Incubate for 30 minutes in the dark.

  • Data Acquisition: Wash cells, resuspend in staining buffer, and acquire data on a flow cytometer.

  • Analysis: Gate on the cell population and quantify the median fluorescence intensity (MFI). Normalize the MFI of treated samples to the VEGF-A stimulated (0% inhibition) and unstimulated (100% inhibition) controls to calculate IC50 values.

Conclusion

This comprehensive profiling guide demonstrates a rigorous, multi-tiered strategy for characterizing a novel kinase inhibitor. Based on our hypothetical data, this compound (MBTCA) emerges as a potent and highly selective VEGFR2 inhibitor, outperforming established drugs like Sorafenib and Sunitinib in both biochemical and cellular assays. Its key strengths are its superior on-target potency and, most importantly, its significantly wider therapeutic window, suggesting a lower potential for off-target toxicity. This systematic approach, combining orthogonal biochemical assays with biologically relevant cellular models and cytotoxicity counter-screens, provides the robust data package necessary to justify the advancement of a promising compound in the drug discovery pipeline.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Google Scholar.
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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
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  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC - NIH.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021, July 15). PubMed.
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  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. (n.d.). PLOS Computational Biology - Research journals.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic.
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  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv.
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI.
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  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery.
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Comparative In Vivo Efficacy Analysis: 4-Methylbenzo[d]thiazole-2-carboxylic Acid Derivatives versus Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

As the landscape of cancer therapy evolves, the exploration of novel chemical scaffolds that can overcome the limitations of current treatments is paramount. Among these, the benzothiazole core has emerged as a privileged structure, with derivatives demonstrating potent and selective anticancer activity. This guide provides a comparative analysis of the in vivo efficacy of a representative benzothiazole derivative, 4-Methylbenzo[d]thiazole-2-carboxylic acid, against established standard-of-care drugs in oncology. While direct in vivo data for this specific molecule is nascent, we will draw upon robust studies of structurally related benzothiazoles to project its potential therapeutic index and guide future preclinical development.

Our analysis will focus on the well-documented role of benzothiazole derivatives as potent inhibitors of tumor-associated carbonic anhydrases IX and XII (CA IX/XII), enzymes that are critical for tumor survival and proliferation in hypoxic microenvironments. We will compare their efficacy against a standard-of-care chemotherapy agent, cisplatin, which is widely used in the treatment of various solid tumors.

Comparative Efficacy Overview

The following table summarizes the key efficacy parameters of benzothiazole-based CA IX/XII inhibitors and cisplatin, derived from preclinical in vivo studies. This comparative data highlights the potential of the benzothiazole class as a targeted therapeutic strategy.

ParameterBenzothiazole Derivatives (CA IX/XII Inhibitors)Cisplatin (Chemotherapy)
Mechanism of Action Selective inhibition of tumor-associated carbonic anhydrases IX and XII, leading to acidification of the intracellular space and induction of apoptosis.Forms DNA adducts, leading to the inhibition of DNA synthesis and replication, ultimately inducing apoptosis.
Tumor Growth Inhibition Significant tumor growth inhibition has been observed in xenograft models of hypoxic tumors.Broad-spectrum efficacy against a range of solid tumors, though often associated with significant toxicity.
Selectivity High selectivity for tumor-specific isoforms (CA IX/XII) over ubiquitously expressed isoforms (CA I/II), suggesting a favorable safety profile.Non-selective, affecting both cancerous and healthy rapidly dividing cells, leading to dose-limiting side effects.
Common Side Effects Generally well-tolerated in preclinical models, with limited off-target effects.Nausea, vomiting, nephrotoxicity, neurotoxicity, and myelosuppression are common.
Resistance Mechanisms Overexpression of drug efflux pumps may contribute to resistance.Reduced drug uptake, increased DNA repair, and inactivation by glutathione are common mechanisms of resistance.

In Vivo Efficacy Evaluation: A Step-by-Step Protocol

The following protocol outlines a standard xenograft study design to evaluate the in vivo efficacy of a novel benzothiazole derivative compared to cisplatin.

Experimental Workflow for In Vivo Efficacy Assessment

cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture 1. Cell Line Culture (e.g., HT-29, MDA-MB-231) inoculation 2. Subcutaneous Inoculation in Immunocompromised Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring (to ~100-150 mm³) inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Drug Administration (Vehicle, Benzothiazole, Cisplatin) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement (2-3x weekly) treatment->monitoring endpoint 7. Euthanasia at Predefined Endpoint (e.g., tumor >1500 mm³) monitoring->endpoint ex_vivo 8. Tumor Excision & Analysis (IHC, Western Blot) endpoint->ex_vivo data_analysis 9. Statistical Analysis of Tumor Growth Inhibition ex_vivo->data_analysis

Caption: Workflow for a standard xenograft study to assess in vivo anti-tumor efficacy.

1. Cell Line Selection and Culture:

  • Select a cancer cell line known to express high levels of CA IX/XII, such as the colorectal adenocarcinoma cell line HT-29 or the breast cancer cell line MDA-MB-231.

  • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

2. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of human tumor xenografts.

  • Acclimatize the animals for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Harvest cultured cancer cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or Matrigel.

  • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).

5. Treatment Groups:

  • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compounds (e.g., saline, DMSO/Cremophor EL solution).

  • Group 2 (Benzothiazole Derivative): Administer this compound at a predetermined dose, based on maximum tolerated dose (MTD) studies.

  • Group 3 (Standard-of-Care): Administer cisplatin at a clinically relevant dose (e.g., 5 mg/kg).

6. Drug Administration:

  • Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predefined schedule (e.g., daily, every other day).

7. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

8. Endpoint and Tissue Collection:

  • Euthanize the mice when tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or if signs of excessive toxicity are observed.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Mechanistic Insights: Signaling Pathways

The differential mechanisms of action of benzothiazole derivatives and cisplatin are illustrated below. The targeted nature of benzothiazole-based CA IX/XII inhibitors offers a potential for reduced off-target toxicity compared to the broad DNA-damaging effects of cisplatin.

Signaling Pathway of Benzothiazole CA IX/XII Inhibitors

cluster_pathway Tumor Cell in Hypoxic Microenvironment benzothiazole 4-Methylbenzo[d]thiazole- 2-carboxylic acid ca9_12 Carbonic Anhydrase IX & XII benzothiazole->ca9_12 Inhibition h2co3 H₂CO₃ ca9_12->h2co3 Catalyzes ph_out Extracellular pH (pHe) ca9_12->ph_out Maintains Alkaline pHe h_ion H⁺ h2co3->h_ion Dissociates to hco3 HCO₃⁻ h2co3->hco3 ph_in Intracellular pH (pHi) h_ion->ph_in Decreases pHi apoptosis Apoptosis ph_in->apoptosis Induces

Caption: Mechanism of action for benzothiazole-based carbonic anhydrase inhibitors.

Conclusion

Derivatives of this compound represent a promising class of targeted anticancer agents. Their ability to selectively inhibit tumor-associated carbonic anhydrases offers a distinct mechanistic advantage over traditional chemotherapies like cisplatin. The in vivo data from related benzothiazole compounds suggest a favorable efficacy and safety profile, warranting further investigation of this chemical scaffold. The experimental framework provided in this guide offers a robust methodology for the continued preclinical evaluation of these novel therapeutic candidates.

References

  • Gieling, R. G., McHugh, B. J., Sent-Brouwer, S., & Vullo, D. (2022). Benzo[d]thiazole-2-carboxylic acids are a novel class of potent and selective inhibitors of the tumor-associated human carbonic anhydrases IX and XII. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Gieling, R. G., McHugh, B. J., & Supuran, C. T. (2022). Carbonic Anhydrase IX and XII as Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11681. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylbenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Methylbenzo[d]thiazole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance. Our commitment is to furnish our customers with knowledge that extends beyond the product itself, fostering a culture of safety and trust within the laboratory environment.

Understanding the Hazard Profile

Inferred Hazardous Characteristics:

  • Acute Toxicity (Oral): Potentially harmful if swallowed[1][3].

  • Skin Corrosion/Irritation: Likely to cause skin irritation[1][2][4].

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation[1][2][4].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].

Given these potential hazards, this compound should be treated as hazardous waste. All disposal procedures must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6][7]. The Resource Conservation and Recovery Act (RCRA) provides the comprehensive framework for "cradle-to-grave" management of such hazardous materials[8].

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, ensure that all personnel are equipped with the appropriate PPE and are aware of the necessary safety protocols.

PPE Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation[1][2].
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.To protect against splashes and dust, preventing serious eye irritation[1][3][4].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent inhalation and respiratory tract irritation[2][3].

Engineering Controls:

  • Always handle the chemical waste inside a certified chemical fume hood to minimize inhalation exposure[9].

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[4].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous chemical waste[10].

  • Do not mix this waste with non-hazardous waste.

  • Segregate solid waste from liquid waste.

  • Avoid mixing with incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, which could cause hazardous reactions[11][12].

Step 2: Containerization and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection. Plastic containers are generally preferred for solid chemical waste[13].

  • The container must be clearly labeled as "Hazardous Waste"[14].

  • The label must also include:

    • The full chemical name: "this compound"

    • The date when the waste was first added to the container.

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").

  • Keep the container securely closed at all times, except when adding waste.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[13][14].

  • The SAA must be under the control of the laboratory personnel and near the point of generation.

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks[10].

Step 4: Disposal Request and Pickup

  • Once the container is full, or if it has been in storage for a prolonged period (typically not exceeding 180 days), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[14].

  • Do not attempt to dispose of this chemical down the drain or in regular trash[1][2][9].

The following diagram illustrates the workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as 4-Methylbenzo[d]thiazole- 2-carboxylic acid B Don Appropriate PPE A->B C Segregate Waste (Solid/Liquid) B->C D Place in Labeled, Compatible Container C->D E Keep Container Closed D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Contact EH&S for Pickup G->H I Licensed Waste Hauler Transports for Disposal H->I

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

All personnel handling this compound must be trained on emergency response procedures[6][7].

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE can proceed with cleanup[15].

    • Absorb liquids with an inert material (e.g., vermiculite, sand).

    • For solids, carefully sweep or scoop the material to avoid creating dust[1].

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EH&S department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (if available) or information about the chemical[1].

References

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A Senior Application Scientist's Guide to Handling 4-Methylbenzo[d]thiazole-2-carboxylic acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Methylbenzo[d]thiazole-2-carboxylic acid, tailored for researchers and drug development professionals. The information herein is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the official Safety Data Sheet (SDS) for the compound. Our objective is to build a foundation of trust by explaining the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Risks

Hazard ClassificationGHS Hazard StatementRationale and Primary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]The compound can be toxic if it enters the body through ingestion, absorption through the skin, or inhalation of its dust or aerosols. This necessitates measures to prevent all direct contact and airborne dispersion.
Serious Eye Irritation H319: Causes serious eye irritation.[2][3][4][5]Ocular exposure is a significant risk. Direct contact with the solid or solutions can lead to severe irritation and potential damage, making robust eye protection non-negotiable.
Skin Irritation H315: Causes skin irritation.[3][4][5]Dermal contact can cause localized irritation. Prolonged or repeated exposure may lead to more severe skin reactions. This underscores the need for appropriate gloves and protective clothing.
Respiratory Irritation H335: May cause respiratory irritation.[4][5][6]Inhalation of the powdered compound can irritate the respiratory tract. All handling of solids should be performed in a manner that minimizes dust generation, preferably within a ventilated enclosure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazard assessment. The following is the minimum required ensemble for handling this compound.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust protection is paramount.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times.[5]

  • Enhanced Protection: When there is a significant risk of splash or aerosol generation (e.g., when handling larger quantities or during vigorous mixing), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][8]

Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation and systemic toxicity.

  • Laboratory Coat: A clean, flame-resistant lab coat that fits properly and is fully buttoned is mandatory.[7]

  • Personal Attire: Long pants and fully enclosed shoes (closed-toe, closed-heel, no perforations) must be worn to cover all skin on the lower body and feet.[7][9] Polyester and acrylic fabrics should be avoided in favor of natural fibers like cotton.[7]

Hand Protection

Gloves are the primary barrier against dermal absorption and irritation.

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact with solids and many common laboratory solvents.[8] However, for prolonged handling or when using specific organic solvents, it is imperative to consult a glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection.[7]

  • Glove Integrity: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[1] Contaminated gloves should never be reused.[9]

Respiratory Protection

Engineering controls are the first line of defense against respiratory exposure.

  • Primary Control: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood or other ventilated enclosure.[5]

  • When Respirators are Required: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[7][10] A NIOSH-approved respirator with the appropriate particulate filter (or combination cartridge if vapors are also present) must be used.[8][10] Note that respirator use requires a formal program including medical evaluation and fit-testing.[7]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This workflow provides a procedural framework to ensure safety at every stage of handling, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_dispose 4. Disposal Phase prep1 Review SDS & Protocols prep2 Locate Safety Equipment (Shower, Eyewash, Spill Kit) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Begin Work handle2 Weigh Solid Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 Complete Work post2 Segregate Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Label Hazardous Waste post3->disp1 Finalize disp2 Store in Secondary Containment disp1->disp2 disp3 Request EHS Pickup disp2->disp3

Caption: Safe handling workflow for this compound.

Pre-Handling Protocol
  • Review Documentation: Thoroughly read the Safety Data Sheet (SDS) and your lab's Standard Operating Procedure (SOP) before beginning work.

  • Verify Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and chemical spill kit.

  • Don PPE: Put on all required PPE as outlined in Section 2. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.

Step-by-Step Handling Protocol
  • Work in a Fume Hood: Perform all manipulations of the solid compound inside a certified chemical fume hood to prevent inhalation of dust.

  • Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid. Tare the balance with the empty container before adding the chemical.

  • Transfers: When transferring the solid, do so carefully to minimize the creation of airborne dust. If dissolving, add the solvent to the solid slowly.

  • Labeling: Immediately label any container holding the chemical with its full name and relevant hazard pictograms.

Post-Handling Decontamination
  • Clean Workspace: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

  • Segregate Waste: Place all contaminated disposable items (weigh boats, gloves, wipes) into a designated hazardous waste container.[5]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat. Always wash hands thoroughly with soap and water after removing PPE.[5]

Emergency and Disposal Plans

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]

Chemical Waste Disposal Protocol

Treat all this compound and materials contaminated with it as hazardous waste.[1][10]

  • Waste Collection: Collect all surplus chemical and contaminated disposables in a chemically compatible, sealable container.[5][12]

  • Labeling: Affix a completed hazardous waste label to the container, clearly identifying the contents by full chemical name and estimating the percentage of each component.[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, within a secondary containment bin to prevent spills.[12]

  • Empty Containers: The first rinse of an "empty" container that held the chemical must be collected and disposed of as hazardous waste.[12]

  • Pickup: Contact your institution's EHS department to arrange for the disposal of the full waste container.[5]

References

  • Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? (2025-01-07). LeelineWork. Retrieved from [Link]

  • Safety Data Sheet. (2025-05-29). Angene Chemical. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023-10-04). Fisher Scientific. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

Sources

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